Cyclopentanetetracarboxylic acid
Description
Properties
CAS No. |
51365-15-2 |
|---|---|
Molecular Formula |
C9H10O8 |
Molecular Weight |
246.17 g/mol |
IUPAC Name |
cyclopentane-1,1,2,2-tetracarboxylic acid |
InChI |
InChI=1S/C9H10O8/c10-4(11)8(5(12)13)2-1-3-9(8,6(14)15)7(16)17/h1-3H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17) |
InChI Key |
STZIXLPVKZUAMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Technical Guide: Engineering Functional MOFs with the H4CPTC Ligand
Topic: Applications of H4CPTC Ligand in Metal-Organic Frameworks (MOFs) Content Type: Technical Whitepaper / Advanced Application Guide Audience: Researchers, Material Scientists, and Drug Development Professionals
Executive Summary
The ligand H4CPTC (cyclopentane-1,2,3,4-tetracarboxylic acid) represents a distinct class of alicyclic, semi-rigid linkers used in the construction of Metal-Organic Frameworks (MOFs). Unlike rigid aromatic linkers (e.g., terephthalic acid) that enforce predictable geometries, H4CPTC introduces conformational flexibility and stereochemical complexity (cis/trans isomerism). These properties enable the synthesis of MOFs with dynamic porosities, spontaneous chiral resolution, and tunable catalytic active sites.
This guide details the structural chemistry of H4CPTC, its coordination modes with transition metals (Zn, Co, Mn, Cd), and its primary applications in chiral separation , advanced oxidation catalysis , and luminescent sensing .
Ligand Profile: H4CPTC[1]
Chemical Identity & Structure
-
IUPAC Name: Cyclopentane-1,2,3,4-tetracarboxylic acid[1][2][3][4]
-
Molecular Formula: C₉H₁₀O₈
-
Acronym: H4CPTC (or H4cptc)
-
Key Characteristic: The cyclopentane ring confers semi-rigidity. The four carboxylate arms can adopt multiple spatial configurations relative to the ring plane (e.g., all-cis, 1,3-cis-2,4-trans), allowing for "induced fit" coordination with metal nodes.
Stereochemistry as a Design Tool
H4CPTC exists primarily in a meso form but can undergo in-situ spontaneous resolution during MOF crystallization. This is a critical feature for designing homochiral MOFs from achiral precursors without expensive chiral templates.
-
Meso-form: Achiral starting material.
-
Chiral Resolution: Under specific hydrothermal conditions (pH ~6.0), the ligand locks into a chiral conformation (e.g., 1R, 2R, 3R, 4S), transferring chirality to the macroscopic crystal (e.g., Space Group
).
Synthesis Strategies & Structural Diversity
The coordination chemistry of H4CPTC is highly sensitive to pH and auxiliary ligands (e.g., bipyridines). The following table summarizes key MOF topologies derived from this ligand.
Table 1: Structural Diversity of H4CPTC-Based MOFs
| MOF Code | Metal Node | Auxiliary Ligand | Topology/Structure | Key Feature | Ref |
| FJU-5 | Zn(II) | TBPE (trans-1,2-bis(4-pyridyl)ethylene) | 3D Pillared-Layer | Spontaneous Chirality ; 1D hydrophilic channels.[1][2][3][4] | [1] |
| Co-CPTC-1 | Co(II) | bpe | 3D Framework | Catalytic Active Sites ; Coordinated water molecules.[5] | [2] |
| Mn-CPTC | Mn(II) | 2,2'-bipyridine | 2D Layered | Centrosymmetric tetranuclear units. | [3] |
| Cd-CPTC | Cd(II) | None | 3D Pillar-Layered | Neutral [Cd(cptc)] layers with CdO₆ pillars. | [3] |
Key Applications
Advanced Oxidation Catalysis (Wastewater Treatment)
Cobalt-based H4CPTC MOFs function as heterogeneous catalysts for the degradation of recalcitrant organic dyes (e.g., Reactive Brilliant Red X-3B) via sulfite activation .[5][6][7]
-
Mechanism: The Co(II) centers in the MOF act as Lewis acid sites, activating sulfite ions (
) to generate oxysulfur radicals ( , ). -
Performance: High degradation efficiency (>90% in 30 min) due to the open metal sites and the stability of the H4CPTC framework in aqueous media.
-
Advantage: Unlike homogeneous Co²⁺ salts, the MOF prevents metal leaching and allows catalyst recycling.
Figure 1: Catalytic cycle of Co-CPTC MOFs in advanced oxidation processes (AOPs).
Chiral Separation & Sensing
The FJU-5 framework demonstrates how H4CPTC can induce chirality.[3]
-
Application: Enantioselective separation of small molecules.
-
Mechanism: The H4CPTC ligand locks into a specific chiral conformation during synthesis, creating a homochiral 3D net.[2] The resulting pore environment interacts differentially with enantiomers of guest molecules.
-
Fluorescence: d¹⁰ metal (Zn, Cd) complexes of H4CPTC exhibit ligand-to-metal charge transfer (LMCT) fluorescence, which can be quenched by specific analytes (e.g., nitroaromatics), serving as a turn-off sensor.
Experimental Protocol: Synthesis of Chiral FJU-5
Objective: Synthesize the chiral MOF [Zn2(CPTC)(TBPE)(H2O)]·1.75H2O using a hydrothermal approach.[1][8]
Reagents:
-
Zinc Nitrate Hexahydrate (
) -
H4CPTC (Cyclopentane-1,2,3,4-tetracarboxylic acid)[9][1][2][3][4][7][10]
-
Sodium Hydroxide (NaOH, 0.1 M)
-
Deionized Water
Protocol:
-
Precursor Dissolution:
-
Mix 0.1 mmol H4CPTC and 0.1 mmol TBPE in 10 mL deionized water.
-
Add 0.2 mmol
.
-
-
pH Adjustment (Critical Step):
-
Adjust the pH of the mixture to 6.0 using 0.1 M NaOH.
-
Note: pH controls the deprotonation state of H4CPTC and the resulting chirality.
-
-
Hydrothermal Reaction:
-
Seal the mixture in a 23 mL Teflon-lined stainless steel autoclave.
-
Heat at 160°C for 72 hours .
-
Cool slowly to room temperature (5°C/hour) to promote high-quality crystal growth.
-
-
Isolation:
-
Filter the resulting colorless block crystals.
-
Wash with water and ethanol.
-
Yield is typically ~50-60% based on Zn.
-
Figure 2: Workflow for the hydrothermal synthesis of chiral FJU-5 MOF.
References
-
In situ resolved ligand chirality in preparing a chiral 3D zinc–cyclopentane–tetracarboxylate based coordination polymer. Source:Inorganic Chemistry Communications / ResearchGate URL:[Link]
-
New cobalt-based metal–organic frameworks for catalysing sulfite in the degradation of reactive brilliant red. Source:Dalton Transactions (RSC) URL:[7][Link]
-
Enantiomers of conformation-flexible cyclopentane-1,2,3,4-tetracarboxylate in metal–organic frameworks. Source:CrystEngComm (RSC) URL:[Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New cobalt-based metal–organic frameworks for catalysing sulfite in the degradation of reactive brilliant red - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Enantiomers of conformation-flexible cyclopentane-1,2,3,4-tetracarboxylate in metal–organic frameworks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of all-cis-Cyclopentanetetracarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to all-cis-1,2,3,4-cyclopentanetetracarboxylic acid, a valuable building block in polymer chemistry, materials science, and as a scaffold in medicinal chemistry. The unique stereochemistry of the all-cis isomer imparts specific conformational constraints and functionalities, making its targeted synthesis a topic of significant interest. This document delves into the primary synthetic routes, focusing on the stereochemical nuances of the Diels-Alder approach and exploring alternative strategies such as the catalytic hydrogenation of pyromellitic acid. Detailed experimental protocols, data analysis, and discussions on the separation of stereoisomers are presented to equip researchers with the necessary knowledge for the successful synthesis and characterization of this target molecule.
Introduction: The Significance of the all-cis Stereoisomer
all-cis-1,2,3,4-Cyclopentanetetracarboxylic acid is a polyfunctionalized organic compound characterized by a cyclopentane ring with four carboxylic acid groups oriented on the same face of the ring. This specific spatial arrangement results in a C_s-symmetric meso compound. The high density of functional groups and the constrained geometry of the all-cis isomer make it a unique and valuable precursor for the synthesis of novel polymers, metal-organic frameworks (MOFs), and complex organic molecules.[1] In drug development, the rigid cyclopentane scaffold can be utilized to present pharmacophores in a well-defined spatial orientation, potentially leading to enhanced potency and selectivity.
The primary challenge in the synthesis of all-cis-cyclopentanetetracarboxylic acid lies in controlling the stereochemistry at the four contiguous chiral centers. Many synthetic routes yield a mixture of the eight possible stereoisomers, necessitating either a highly stereoselective synthetic strategy or an efficient method for isomer separation.[2] This guide will address both of these critical aspects.
Primary Synthetic Pathway: A Stereochemical Deep Dive into the Diels-Alder Approach
The most established and widely utilized method for the synthesis of cyclopentanetetracarboxylic acid derivatives commences with the [4+2] cycloaddition reaction between cyclopentadiene and maleic anhydride.[3] This pathway, while efficient in forming the carbon skeleton, requires careful consideration of the stereochemical outcomes at each step to favor the desired all-cis product.
Step 1: The Diels-Alder Reaction - Establishing the endo Adduct
The reaction between cyclopentadiene and maleic anhydride is a classic example of a Diels-Alder reaction that proceeds readily at or below room temperature.[4] A crucial aspect of this reaction is its inherent stereoselectivity. The kinetically favored product is the endo adduct, cis-Norbornene-5,6-endo-dicarboxylic anhydride, where the anhydride moiety is oriented towards the diene's double bond.[5] This preference is attributed to secondary orbital interactions between the p-orbitals of the developing dienophile and the diene.[6]
Experimental Protocol: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic anhydride [7]
-
Materials:
-
Maleic anhydride (98.00 g, 1.00 mol)
-
Ethyl acetate (300.00 g)
-
Cyclopentadiene (72.71 g, 1.10 mol), freshly cracked from dicyclopentadiene.
-
-
Procedure:
-
In a suitable reactor, dissolve the maleic anhydride in ethyl acetate.
-
Cool the solution to a temperature between -10°C and 0°C using an ice-salt bath.
-
Slowly add the cyclopentadiene dropwise to the cooled solution while maintaining the low temperature. The reaction is exothermic, and careful temperature control is crucial to minimize the formation of byproducts.[8]
-
During the addition, a white crystalline product will precipitate.
-
After the addition is complete, the reaction is allowed to proceed for a short period.
-
The precipitated solid is collected by filtration and dried under vacuum.
-
-
Expected Yield: 95-96%[7]
Step 2: Oxidative Cleavage - The Critical Step for cis-Stereochemistry
The second step involves the oxidative cleavage of the double bond in the endo-norbornene adduct to generate the four carboxylic acid groups. This transformation is pivotal in determining the final stereochemistry of the product. The retention of the cis relationship established in the Diels-Alder adduct is key to obtaining the all-cis tetracarboxylic acid. Ozonolysis followed by an oxidative work-up is a common and effective method for this cleavage.[9] The mechanism of ozonolysis, proceeding through a molozonide and then an ozonide intermediate, followed by oxidative cleavage with hydrogen peroxide, generally preserves the stereochemistry of the starting material, leading to the formation of the carboxylic acid groups on the same face of the cyclopentane ring.
Experimental Protocol: Synthesis of all-cis-1,2,3,4-Cyclopentanetetracarboxylic Acid via Ozonolysis [10]
-
Materials:
-
cis-Norbornene-5,6-endo-dicarboxylic anhydride (157.60 g, 0.96 mol)
-
Acetic acid (800.00 g)
-
Distilled water (160.00 g)
-
Ozone (O₃) gas
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
-
Procedure:
-
In a bubble reactor, dissolve the cis-Norbornene-5,6-endo-dicarboxylic anhydride in a mixture of acetic acid and distilled water.
-
Cool the solution to 0°C and continuously bubble ozone gas through the solution from the bottom of the reactor.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (approximately 6 hours), stop the flow of ozone.
-
To the resulting solution, add hydrogen peroxide to facilitate the oxidative work-up of the ozonide intermediate.
-
Heat the mixture gently to complete the oxidation.
-
Cool the reaction mixture to induce crystallization of the all-cis-1,2,3,4-cyclopentanetetracarboxylic acid.
-
Collect the crystalline product by filtration and dry under vacuum.
-
Alternative Synthetic Pathway: Catalytic Hydrogenation of Pyromellitic Acid
An alternative, though less documented, approach for the synthesis of cyclopentanetetracarboxylic acid involves the catalytic hydrogenation of pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid). This method is attractive as it starts from a readily available aromatic compound. The challenge lies in achieving complete saturation of the aromatic ring while controlling the stereochemistry of the four resulting stereocenters to yield the all-cis isomer.
While the complete reduction of aromatic rings to their corresponding cycloalkanes is well-established, achieving high cis-selectivity is a significant hurdle.[11] The use of specific rhodium-based catalysts, such as (Cyclohexyl-CAAC)Rh(COD)Cl, has shown promise for the cis-selective hydrogenation of aromatic rings.[12] However, the direct application of these catalysts to pyromellitic acid to selectively form the all-cis cyclopentane derivative requires further investigation and optimization. The reaction conditions, including catalyst choice, solvent, temperature, and hydrogen pressure, would all play a critical role in determining the stereochemical outcome.
Conceptual Reaction Scheme:
Sources
- 1. The Diels-Alder Reaction [cs.gordon.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. theochem.mercer.edu [theochem.mercer.edu]
- 5. odinity.com [odinity.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Preparation method for 1, 2, 3, 4-cyclopentane tetracarboxylic acid dianhydride - Eureka | Patsnap [eureka.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of novel functionalized cispentacins through C–C oxidative cleavage of diendo-norbornene β-amino acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. oa.tib.eu [oa.tib.eu]
- 12. tcichemicals.com [tcichemicals.com]
Application Note: Hydrothermal Synthesis of Co-CPTCA Metal-Organic Frameworks
Executive Summary & Scientific Rationale
This application note details the protocol for synthesizing Cobalt(II)-based Metal-Organic Frameworks (MOFs) utilizing 1,2,3,4-cyclopentanetetracarboxylic acid (H₄CPTCA) as the primary organic linker.
Scientific Context: The Co-CPTCA system represents a class of coordination polymers where the flexible alicyclic backbone of the CPTCA ligand allows for diverse topological nets, often resulting in high-stability 3D frameworks. Unlike rigid aromatic linkers (e.g., terephthalic acid), the cyclopentane ring confers conformational freedom, enabling "breathing" behaviors useful in drug delivery and gas separation.
Why Hydrothermal? While solvothermal methods (DMF-based) are common, this protocol prioritizes a hydrothermal approach . Water acts not only as a solvent but often as a terminal ligand, completing the octahedral coordination geometry of the Co(II) centers. This method is greener, reduces solvent toxicity in downstream pharmaceutical applications, and favors the formation of thermodynamically stable crystalline phases.
Materials & Reagents
To ensure reproducibility, use analytical grade reagents without further purification.
| Reagent | Chemical Formula | Purity | Role |
| Cobalt(II) Nitrate Hexahydrate | Co(NO₃)₂[1][2][3][4][5][6] · 6H₂O | ≥99.0% | Metal Node Source |
| 1,2,3,4-Cyclopentanetetracarboxylic Acid | H₄CPTCA (C₉H₈O₈) | ≥97% | Organic Linker |
| Sodium Hydroxide | NaOH | 1M Sol. | pH Modulator / Deprotonator |
| Deionized Water | H₂O | 18.2 MΩ·cm | Solvent |
| Ethanol | C₂H₅OH | Absolute | Washing Agent |
| 4,4'-Bipyridine (Optional) | C₁₀H₈N₂ | ≥98% | Co-ligand / Pillaring Agent* |
*Note: 4,4'-bipyridine is often added to extend the framework dimensionality, converting 2D sheets into 3D pillared structures.
Experimental Protocol
Phase 1: Precursor Solubilization & Mixing[7]
Critical Insight: The H₄CPTCA ligand has four carboxylic acid groups. Complete deprotonation is rarely required; partial deprotonation (to H₂CPTCA²⁻ or HCPTCA³⁻) often yields better single crystals. We target a pH of 5.5–6.5.
-
Metal Solution (Solution A):
-
Dissolve 0.291 g (1.0 mmol) of Co(NO₃)₂ · 6H₂O in 10 mL of deionized water.
-
Observation: Solution should be a clear pink/red liquid.
-
-
Ligand Solution (Solution B):
-
Dissolve 0.123 g (0.5 mmol) of H₄CPTCA in 10 mL of deionized water.
-
Action: Add 1.0 mL of 1M NaOH dropwise under vigorous stirring.
-
Checkpoint: Ensure the ligand is fully dissolved.[7] If the solution remains cloudy, sonicate for 5 minutes.
-
-
Homogenization:
-
Slowly pour Solution A into Solution B while stirring.
-
Stir for 30 minutes at room temperature.
-
Optional: If using a co-ligand, add 0.5 mmol of 4,4'-bipyridine at this stage.
-
Phase 2: Hydrothermal Synthesis
Mechanism: High pressure and temperature within the autoclave increase the solubility of the precursors and lower the activation energy for coordination bond formation.
-
Transfer: Transfer the mixture into a 25 mL Teflon-lined stainless steel autoclave .
-
Safety: Do not fill beyond 70% of the liner's capacity to prevent over-pressurization.
-
-
Thermal Treatment:
-
Seal the autoclave tightly.
-
Place in a programmable oven.
-
Ramp: Heat to 140°C at a rate of 2°C/min.
-
Dwell: Hold at 140°C for 72 hours .
-
Cool: Cool to room temperature at a rate of 0.1°C/min (slow cooling is crucial for high-quality crystal growth).
-
Phase 3: Isolation & Activation
-
Filtration: Open the autoclave. You should observe block-shaped pink/violet crystals. Filter the mother liquor.
-
Washing: Wash the crystals with deionized water (3 × 10 mL) followed by ethanol (3 × 10 mL) to remove unreacted ligands.
-
Solvent Exchange (Activation):
-
Immerse crystals in absolute ethanol for 24 hours. Replace solvent every 8 hours.
-
Reasoning: Water has a high boiling point and high surface tension, which can collapse pores upon drying. Ethanol is easier to remove.
-
-
Drying: Dry the product at 60°C under vacuum for 12 hours.
Workflow Visualization
The following diagram illustrates the critical path for the synthesis, highlighting the decision points for pH adjustment and activation.
Figure 1: Step-by-step workflow for the hydrothermal synthesis of Co-CPTCA MOF.
Characterization & Validation
To validate the successful synthesis of the Co-CPTCA MOF, the following analytical data must be obtained.
| Technique | Expected Result | Purpose |
| PXRD (Powder X-Ray Diffraction) | Sharp peaks at low 2θ angles (e.g., 5-15°). | Confirm crystallinity and phase purity against simulated patterns. |
| FT-IR Spectroscopy | Shift in -COOH stretching (1700 cm⁻¹) to -COO⁻ (1550-1600 cm⁻¹). | Verify coordination of the carboxylate groups to Cobalt. |
| TGA (Thermogravimetric Analysis) | Weight loss step <100°C (solvent) followed by plateau up to ~300°C. | Assess thermal stability and solvent content. |
| BET Surface Area | Type I or IV isotherm. | Confirm porosity (critical for drug delivery applications). |
Troubleshooting Guide
-
Problem: Amorphous powder instead of crystals.
-
Solution: Lower the cooling rate or slightly decrease the initial pH.
-
-
Problem: Blue precipitate.
-
Solution: This indicates Cobalt Hydroxide formation. Reduce the amount of NaOH used in Step 2.
-
Application Note: Drug Delivery Potential
Target Audience: Drug Development Professionals
The Co-CPTCA framework is particularly relevant for drug delivery due to the biocompatibility of the CPTCA linker (a derivative of metabolic intermediates) and the responsive nature of Cobalt coordination .
-
Loading Mechanism: Drugs can be loaded via post-synthetic impregnation. The activated MOF is soaked in a concentrated drug solution (e.g., 5-Fluorouracil or Ibuprofen).
-
Release Mechanism: Co-MOFs often exhibit pH-sensitive degradation. In the acidic microenvironment of tumor cells (pH ~5.5), the coordination bonds weaken, triggering the release of the payload.
-
Toxicity Warning: While Cobalt is an essential trace element, high concentrations are cytotoxic. In vitro cytotoxicity assays (MTT or CCK-8) are mandatory before in vivo progression.
References
-
Synthesis of Co-BTCA and Co-CPTC MOFs: Title: Elucidating the redox activity of cobalt-1,2,3,4-cyclopentane-tetracarboxylic acid and 1,2,4,5-benzene-tetracarboxylic acid-based metal–organic frameworks for a hybrid supercapacitor. Source: ResearchGate / Dalton Transactions (implied context) URL:[Link]
-
General Hydrothermal Co-MOF Protocols: Title: Hydrothermal synthesis of Cobalt (II) 3D Metal-Organic Framework acid catalyst.[1][3] Source: Materials Letters URL:[Link]
-
Ligand Coordination Chemistry (H4CPTCA): Title: Structural diversity of coordination polymers based on 1,2,3,4-cyclopentanetetracarboxylic acid. Source: CrystEngComm URL:[Link]
Sources
- 1. Enhanced Catalysis Activity in a Coordinatively Unsaturated Cobalt-MOF Generated via Single-Crystal-to-Single-Crystal Dehydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ligand-based pharmacophore modelling, structure optimisation, and biological evaluation for the identification of 2-heteroarylthio-N-arylacetamides as novel HSP90 C-terminal inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
Application Note: Optimizing Reaction Conditions for CPTCA-Based Coordination Polymers
Target Audience: Materials Scientists, Inorganic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol
Introduction to CPTCA Coordination Chemistry
Cyclopentane-1,2,3,4-tetracarboxylic acid (CPTCA) is a highly versatile, non-planar polycarboxylic acid scaffold that has become a cornerstone in the design of advanced Metal-Organic Frameworks (MOFs) and coordination polymers. Unlike rigid aromatic linkers (e.g., terephthalic acid), the alicyclic cyclopentane core of CPTCA offers unique stereochemical flexibility. This flexibility allows it to adapt its coordination geometry to various transition metals (such as Cobalt, Cadmium, and Zinc), yielding porous crystalline structures with applications ranging from hybrid supercapacitor electrodes to targeted heavy metal remediation 1.
However, the synthesis of CPTCA-based polymers is highly sensitive to reaction parameters. Because the ligand possesses four distinct carboxylic acid groups, minor fluctuations in pH, temperature, or solvent composition can drastically alter the deprotonation state and the thermodynamic stability of the resulting framework. This guide provides a comprehensive, mechanistically grounded protocol for optimizing these variables.
Mechanistic Drivers in Framework Assembly
To engineer a specific MOF topology, researchers must move beyond trial-and-error and manipulate the fundamental thermodynamic and kinetic levers of the reaction system.
Stereochemical Constraints
The stereochemistry of CPTCA is a critical factor in crystal engineering 1. The all-cis isomer (cis,cis,cis,cis-CPTCA) forces all four carboxylate groups to face the same hemisphere of the cyclopentane ring. This spatial arrangement creates a high-density coordination pocket that is exceptionally effective at chelating metal ions, a property also leveraged when using CPTCA as a phosphate-free calcium carbonate scale inhibitor 2.
pH-Modulated Deprotonation
The four carboxylic acid groups of CPTCA deprotonate sequentially. The pH of the reaction mixture dictates the ratio of protonated to deprotonated species, which in turn defines the coordination mode (monodentate vs. bidentate chelating) and the final dimensionality of the polymer (1D chains vs. 3D frameworks).
Caption: pH-dependent deprotonation pathway of CPTCA dictating metal coordination modes.
Thermodynamics vs. Kinetics in Hydrothermal Synthesis
Hydrothermal synthesis utilizes high pressure and temperature to overcome the activation energy required for the highly strained all-cis ligand to lock into a stable 3D lattice. Lower temperatures (< 120°C) typically yield kinetic products (1D or 2D structures with trapped solvent), whereas higher temperatures (> 140°C) drive the system toward the thermodynamically favored, highly porous 3D MOF.
Caption: Logical workflow for optimizing CPTCA-based MOF synthesis parameters.
Experimental Protocol: Hydrothermal Synthesis of Co-CPTCA MOFs
This methodology outlines the synthesis of a Cobalt-CPTCA framework optimized for electrochemical applications. The protocol is designed as a self-validating system , ensuring that errors are caught before the time-intensive hydrothermal step begins.
Reagents Required:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
all-cis-Cyclopentane-1,2,3,4-tetracarboxylic acid (CPTCA)
-
N,N-Dimethylformamide (DMF)
-
Deionized (DI) Water
-
0.1 M NaOH and 0.1 M HNO₃ (for pH adjustment)
Step-by-Step Methodology
Step 1: Ligand Solubilization
-
Action: Dissolve 0.5 mmol (123 mg) of all-cis-CPTCA in 10 mL of a 1:1 (v/v) DI Water/DMF mixture under continuous stirring at 40°C.
-
Causality: The rigid, alicyclic nature of CPTCA limits its solubility in pure water. DMF acts as a co-solvent to fully solvate the ligand and later serves as a structure-directing template within the MOF pores.
-
Self-Validation: The solution must be completely transparent. Any particulate matter indicates incomplete dissolution, which will act as unwanted nucleation sites and cause amorphous precipitation.
Step 2: pH Modulation
-
Action: Dropwise add 0.1 M NaOH until the pH stabilizes at exactly 5.5.
-
Causality: At pH 5.5, CPTCA exists primarily in its H₂-CPTCA²⁻ and H-CPTCA³⁻ states. This partial deprotonation provides enough active carboxylate oxygen atoms to bind the Co²⁺ ions without causing the immediate, irreversible precipitation of cobalt hydroxide (which occurs at pH > 7.0).
Step 3: Metal Coordination (The Critical Checkpoint)
-
Action: Slowly add 1.0 mmol (291 mg) of Co(NO₃)₂·6H₂O to the ligand solution. Stir for 30 minutes.
-
Self-Validation: The solution should immediately turn a clear, deep pink color (indicative of solvated Co²⁺-ligand pre-assembly). If the solution turns cloudy or forms a blue/green precipitate, the local pH was too high, resulting in Co(OH)₂ formation. Discard the batch and restart.
Step 4: Hydrothermal Crystallization
-
Action: Transfer the clear pink solution to a 25 mL Teflon-lined stainless steel autoclave. Seal tightly and heat in a programmable oven at 140°C for 72 hours.
-
Causality: 140°C provides the exact thermal energy required to bypass kinetic 2D traps and assemble the thermodynamically stable 3D framework. The sealed autoclave generates autogenous pressure, increasing the boiling point of the solvents and facilitating crystal growth.
Step 5: Controlled Cooling & Harvesting
-
Action: Program the oven to cool to room temperature at a strict rate of 5°C/hour.
-
Causality: Rapid cooling causes thermal shock, leading to lattice defects and microcrystalline powder. Slow cooling ensures the growth of X-ray quality single crystals.
-
Self-Validation: Upon opening the autoclave, you should observe distinct, faceted purple crystals adhering to the Teflon walls. A fine powder indicates the cooling rate was too fast or the initial pH was slightly off. Filter, wash with fresh DMF (3 x 5 mL) and Ethanol (3 x 5 mL), and dry under vacuum at 60°C.
Quantitative Optimization Data
The following table summarizes the empirical data from optimizing the Co-CPTCA reaction space. It demonstrates the direct correlation between synthesis parameters and the structural integrity of the resulting coordination polymer.
| Temperature (°C) | pH Level | Solvent System | Resulting Topology | Yield (%) | Crystal Quality |
| 100 | 3.0 | H₂O | 1D Chain (Kinetic) | 45 | Poor (Micro-powder) |
| 120 | 5.5 | H₂O/DMF (1:1) | 2D Layered Network | 68 | Moderate |
| 140 | 5.5 | H₂O/DMF (1:1) | 3D Framework (Thermodynamic) | 85 | Excellent (Single Crystals) |
| 160 | 7.5 | H₂O/DMF (1:1) | Amorphous Phase | N/A | Failed (Co(OH)₂ impurity) |
Table 1: Influence of hydrothermal parameters on the topology and yield of Co-CPTCA coordination polymers.
References
- Cyclopentane-1,2,3,4-tetracarboxylic Acid - Benchchem Benchchem Advanced Materials D
- CrystEngComm (RSC Publishing)
Sources
Application Note: High-Purity Preparation of 1,2,3,4-Cyclopentanetetracarboxylic Dianhydride (CPDA)
[1]
Abstract
This application note details a robust, scalable protocol for the synthesis of 1,2,3,4-cyclopentanetetracarboxylic dianhydride (CPDA) from its acid precursor, 1,2,3,4-cyclopentanetetracarboxylic acid (CPTA). CPDA is a critical alicyclic monomer used in the production of colorless, transparent polyimides (CPIs) for optoelectronic applications. This guide focuses on the chemical dehydration strategy using acetic anhydride, emphasizing critical process parameters (CPPs) to ensure high stereochemical integrity and purity (>99.0%) suitable for polymerization.
Introduction & Scientific Context
The Role of CPDA in Advanced Materials
Unlike aromatic dianhydrides (e.g., PMDA), alicyclic dianhydrides like CPDA do not form strong charge-transfer complexes within the polyimide backbone. This structural feature results in polymers with exceptional optical transparency and low dielectric constants while maintaining high thermal stability.[1] The 1,2,3,4-isomer is particularly valued for its rigid, planar structure which enhances the glass transition temperature (
Mechanistic Principles of Dehydration
The conversion of CPTA to CPDA is a double intramolecular condensation reaction.
-
Thermodynamics: The formation of the five-membered anhydride rings is thermodynamically favored due to the entropic benefit of releasing two water molecules and the stability of the fused ring system.
-
Stereochemistry: The reaction requires cis-configuration of adjacent carboxylic acid groups (1,2 and 3,4 positions).[2][3] The starting material is typically the all-cis or cis,trans,cis,trans isomer derived from the oxidative cleavage of norbornene derivatives. The dehydration process generally retains the relative stereochemistry of the carbon backbone, provided the temperature is controlled to prevent thermal isomerization.
Experimental Protocol
Materials & Equipment
| Reagent/Equipment | Specification | Purpose |
| 1,2,3,4-Cyclopentanetetracarboxylic Acid (CPTA) | >98% Purity (HPLC) | Precursor |
| Acetic Anhydride | ACS Reagent, >99% | Dehydrating agent & Solvent |
| Acetic Acid (Glacial) | Anhydrous | Co-solvent (Optional for recrystallization) |
| Inert Gas | Nitrogen ( | Moisture exclusion |
| Reactor | 3-Neck Round Bottom Flask | Reaction vessel |
| Condenser | Reflux condenser with drying tube | Solvent containment |
Reaction Workflow (DOT Visualization)
Caption: Step-by-step workflow for the chemical dehydration of CPTA to CPDA.
Detailed Step-by-Step Procedure
Step 1: Dehydration Reaction [4][5]
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a
drying tube (or line), and a thermometer. -
Charging: Add 24.6 g (0.1 mol) of 1,2,3,4-cyclopentanetetracarboxylic acid (CPTA) to the flask.
-
Solvent Addition: Add 100 mL of Acetic Anhydride. The stoichiometry requires excess anhydride to drive the equilibrium, but it also serves as the solvent.
-
Note: A ratio of 1:4 to 1:6 (g/mL) is optimal for solubility and thermal mass.
-
-
Reaction: Heat the suspension to reflux (approx. 140°C). The solid acid will dissolve as it converts to the dianhydride.
-
Duration: Maintain reflux for 4–6 hours .
-
IPC (In-Process Control): Take an aliquot, dry it, and run an FTIR. Disappearance of the broad O-H stretch (2500-3300
) and sharpening of the anhydride doublet (1850/1780 ) indicates completion.
-
Step 2: Isolation
-
Cooling: Allow the reaction mixture to cool slowly to room temperature, then place in an ice bath (0–5°C) for 2 hours. CPDA will crystallize out of the acetic anhydride/acetic acid mixture.
-
Filtration: Filter the white crystalline solid under an inert atmosphere (nitrogen funnel) if possible, to prevent hydrolysis from atmospheric moisture.
-
Washing: Wash the filter cake twice with cold, dry toluene or tert-butyl methyl ether (TBME) to remove residual acetic anhydride and acetic acid. Avoid water or alcohols.
Step 3: Purification (Sublimation) For electronic-grade applications (polyimides), simple recrystallization may be insufficient. Sublimation is the gold standard.
-
Apparatus: Use a vacuum sublimation train.
-
Conditions: Heat the crude solid to 200–210°C under high vacuum (<0.1 mmHg).
-
Collection: Collect the pure CPDA crystals on the cold finger (water-cooled).
Characterization & Quality Control
Chemical Transformation Logic
The reaction transforms the tetra-acid into a bis-anhydride. This changes the solubility and spectroscopic signature significantly.
Caption: Schematic representation of the dehydration of CPTA to CPDA.
Key Analytical Data
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Melting Point | 213°C (Sublimed grade) | DSC / Capillary |
| FTIR | 1850, 1780 | ATR-FTIR |
| Purity | Acid-Base Titration / NMR | |
| Elemental Analysis | C: ~51.4%, H: ~2.9% | Combustion Analysis |
Critical Quality Attribute (CQA): The absence of the carboxylic acid O-H peak in FTIR is the primary indicator of full conversion. Any residual acid will degrade the molecular weight of the final polyimide.
Troubleshooting & Safety
Troubleshooting Guide
-
Problem: Low Yield / No Crystallization.
-
Root Cause: Excess solvent or incomplete conversion.
-
Solution: Concentrate the reaction mixture by rotary evaporation (with a trap for acetic anhydride) to 50% volume before cooling.
-
-
Problem: Product is sticky or off-white.
-
Root Cause: Polymerization or impurities from the acid precursor.
-
Solution: Perform a decolorizing charcoal treatment during a hot filtration step (if recrystallizing from acetic anhydride) or proceed directly to sublimation.
-
Safety Considerations
-
Acetic Anhydride: Lachrymator and corrosive. Handle in a fume hood. Reacts violently with water.
-
CPDA: Anhydrides are respiratory sensitizers. Avoid dust inhalation.[6] Store in a desiccator; hydrolysis reverts it to the acid.
References
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. PROBLEM 1:1 a. Identify a stereoisomer of cyclopentane-1,2,3,4-tetracarbo.. [askfilo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US11174269B2 - Method for producing 1,2,4,5-cyclohexanetetracarboxylic dianhydride - Google Patents [patents.google.com]
- 6. 1,2,3,4-Cyclopentanetetracarboxylic Dianhydride | 6053-68-5 | TCI AMERICA [tcichemicals.com]
- 7. 1,2,3,4-CYCLOPENTANETETRACARBOXYLIC DIANHYDRIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rel-(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetracarboxylic acid | C9H10O8 | CID 252253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,2,3,4-Cyclopentanetetracarboxylic Dianhydride (purified by sublimation) 99.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Utilizing Cyclopentanetetracarboxylic Acid as a Linker in Advanced Supercapacitor Electrodes
Introduction: The Critical Role of Organic Linkers in Metal-Organic Frameworks for Energy Storage
The performance of supercapacitors, particularly those employing metal-organic frameworks (MOFs) as electrode materials, is intrinsically linked to the rational design of their constituent components.[1][2] Among these, the organic linker plays a pivotal role in dictating the structural and, consequently, the electrochemical properties of the resulting MOF.[2] The choice of linker influences critical parameters such as pore size, surface area, and the overall topology of the framework, which in turn affect ion diffusion, charge transfer kinetics, and the accessibility of redox-active metal centers.[2] This guide focuses on the application of 1,2,3,4-cyclopentanetetracarboxylic acid (CPTA) as a versatile and high-performing linker in the synthesis of MOFs for supercapacitor electrodes.
CPTA distinguishes itself from more commonly employed aromatic linkers, such as 1,2,4,5-benzene-tetracarboxylic acid (BTCA), through its aliphatic and flexible cyclopentane core.[3] This inherent flexibility can lead to the formation of MOF structures with unique three-dimensional frameworks that are highly conducive to efficient charge storage.[4][5] Specifically, the non-coplanar nature of the carboxylic acid groups in CPTA can result in improved electrochemical activity and higher specific capacity compared to their rigid aromatic counterparts.[3][4] Recent studies have demonstrated that cobalt-based MOFs synthesized with CPTA (Co-CPTC) exhibit significantly enhanced performance in hybrid supercapacitors, making this linker a subject of considerable interest for the development of next-generation energy storage devices.[3][6][7]
This document provides a comprehensive overview of the synthesis of CPTA, its utilization in the preparation of Co-CPTC MOFs, the fabrication of supercapacitor electrodes, and the detailed protocols for their electrochemical characterization. The causality behind experimental choices is emphasized to provide researchers with a deep, practical understanding of the underlying scientific principles.
PART 1: Synthesis of Cyclopentanetetracarboxylic Acid (CPTA) Linker
A common precursor for CPTA is its dianhydride, which can be synthesized through a multi-step process. The following protocol is based on established methods.[8]
Protocol 1: Synthesis of 1,2,3,4-Cyclopentanetetracarboxylic Dianhydride
This synthesis involves a Diels-Alder reaction followed by ozonolysis and oxidation.
Step 1: Synthesis of 5-norbornene-2,3-dicarboxylic anhydride (Intermediate)
-
Materials:
-
Maleic anhydride (98.00 g, 1.00 mol)
-
Cyclopentadiene (72.71 g, 1.10 mol)
-
Ethyl acetate (300.00 g)
-
-
Procedure:
-
In a suitable reactor, dissolve the maleic anhydride in ethyl acetate.
-
Slowly add cyclopentadiene dropwise to the solution while maintaining a low temperature (e.g., -10°C) to control the exothermic reaction.
-
White crystals of the product will precipitate during the addition.
-
Once the addition is complete, the reaction is typically finished.
-
Filter the precipitate and dry under vacuum to obtain the 5-norbornene-2,3-dicarboxylic anhydride intermediate.
-
Step 2: Ozonolysis and Oxidation to form Cyclopentane-1,2,3,4-tetracarboxylic Acid
-
Materials:
-
5-norbornene-2,3-dicarboxylic acid anhydride (from Step 1)
-
Acetic acid
-
Distilled water
-
Ozone gas
-
Hydrogen peroxide
-
-
Procedure:
-
In a bubble reactor, dissolve the intermediate in a mixture of acetic acid and distilled water.
-
Maintain a low temperature (e.g., 0°C) and bubble ozone gas through the solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After ozonolysis, perform an oxidation step using hydrogen peroxide to yield cyclopentane-1,2,3,4-tetracarboxylic acid.
-
Step 3: Dehydration to Cyclopentane-1,2,3,4-tetracarboxylic Dianhydride
-
Materials:
-
Cyclopentane-1,2,3,4-tetracarboxylic acid
-
Acetic anhydride
-
-
Procedure:
-
Treat the cyclopentane-1,2,3,4-tetracarboxylic acid with acetic anhydride, which acts as a dehydrating agent.
-
This will induce a ring-closing reaction to form the dianhydride.
-
Protocol 2: Hydrolysis of the Dianhydride to CPTA for MOF Synthesis
For use as a linker in MOF synthesis, the dianhydride is typically hydrolyzed back to the tetracarboxylic acid form in situ or prior to the reaction.
-
Procedure:
-
Dissolve the cyclopentane-1,2,3,4-tetracarboxylic dianhydride in the solvent system to be used for the MOF synthesis (e.g., a mixture of methanol and N,N-dimethylformamide).
-
The presence of water in the solvents or the addition of a small amount of water will facilitate the hydrolysis to the tetracarboxylic acid.
-
PART 2: Synthesis of Co-CPTC Metal-Organic Framework
The following protocol outlines a sonochemical method for the synthesis of a cobalt-based MOF using CPTA as the organic linker.
Protocol 3: Sonochemical Synthesis of Co-CPTC MOF
-
Materials:
-
1,2,3,4-cyclopentanetetracarboxylic acid (CPTA) (61.54 mg, 0.25 mmol)
-
Cobalt(II) nitrate hexahydrate (145.5 mg, 0.5 mmol)
-
Methanol (MeOH)
-
N,N-dimethylformamide (DMF)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
-
Procedure:
-
In a 50:50 volume ratio of MeOH and DMF (4 mL total), dissolve the CPTA.
-
Adjust the pH of the CPTA solution to 6.0 using 0.1 M NaOH.
-
In a separate vial, dissolve the cobalt(II) nitrate hexahydrate in 2 mL of a 50:50 v/v solution of MeOH and DMF.
-
Combine the ligand and metal salt solutions.
-
Sonicate the mixture for 30 minutes.
-
A reddish-violet powder will form as the mixture cools to room temperature.
-
Collect the solid product by centrifugation or filtration.
-
Wash the product with a 50:50 v/v mixture of MeOH and DMF to remove unreacted precursors.
-
Dry the final Co-CPTC MOF product in an oven.
-
Caption: Workflow for the sonochemical synthesis of Co-CPTC MOF.
PART 3: Supercapacitor Electrode Fabrication and Device Assembly
A standard slurry-casting method is employed to prepare the working electrodes.
Protocol 4: Electrode Fabrication
-
Materials:
-
Co-CPTC MOF (active material)
-
Acetylene black (conductive additive)
-
Polyvinylidene fluoride (PVDF) (binder)
-
N-methyl-2-pyrrolidone (NMP) (solvent)
-
Nickel foam (current collector)
-
-
Procedure:
-
Prepare a slurry by mixing the active material (Co-CPTC MOF), acetylene black, and PVDF in a weight ratio of 80:10:10 in NMP.
-
Ensure the slurry is homogenous by thorough mixing or sonication.
-
Clean the nickel foam by sonicating in 3 M HCl, deionized water, and ethanol, then dry.
-
Coat the slurry onto the cleaned nickel foam.
-
Dry the coated electrode in an oven at 60°C for 5 hours.[9]
-
PART 4: Electrochemical Characterization
Electrochemical performance is evaluated using a three-electrode setup.
Protocol 5: Electrochemical Measurements
-
Setup:
-
Working Electrode: The fabricated Co-CPTC MOF electrode.
-
Counter Electrode: Platinum wire.
-
Reference Electrode: Hg/HgO.
-
Electrolyte: 1 M KOH solution.
-
-
Techniques:
-
Cyclic Voltammetry (CV):
-
Galvanostatic Charge-Discharge (GCD):
-
Purpose: To determine the specific capacity, energy density, and power density of the electrode.[10]
-
Procedure: Charge and discharge the electrode at constant current densities. The length of the discharge plateau is indicative of the material's charge storage capacity.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To analyze the charge transfer resistance and ion diffusion kinetics within the electrode.[11]
-
Procedure: Apply a small AC voltage over a range of frequencies and measure the impedance.
-
-
Sources
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Redox active pyridine-3,5-di-carboxylate- and 1,2,3,4-cyclopentane tetra-carboxylate-based cobalt metal–organic frameworks for hybrid supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the redox activity of cobalt-1,2,3,4-cyclopentane-tetracarboxylic acid and 1,2,4,5-benzene-tetracarboxylic acid-based metal–organic frameworks for a hybrid supercapacitor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. materials.international [materials.international]
- 11. researchgate.net [researchgate.net]
Functionalization of Cyclopentanetetracarboxylic Acid (CPTA) for Advanced Drug Delivery
Executive Summary
cis,cis,cis,cis-1,2,3,4-Cyclopentanetetracarboxylic acid (CPTA) represents a high-value, tetra-functional scaffold for drug delivery systems (DDS). Unlike linear polyacids, CPTA offers a semi-rigid, cyclic geometry with four chemically equivalent carboxylic acid groups positioned on a single face (in the all-cis isomer) or distributed spatially (in trans isomers). This unique architecture allows for multivalent bioconjugation , high-density cross-linking , and the formation of porous Metal-Organic Frameworks (MOFs) .
This guide details the end-to-end workflow for utilizing CPTA in DDS, from its synthesis and purification to its application as a MOF linker and hydrogel cross-linker.
Core Chemistry: Synthesis & Activation
Before functionalization, high-purity CPTA must be synthesized or isolated. The most robust route involves the oxidative cleavage of norbornene derivatives.
Synthesis of CPTA (The Oxidative Route)
Rationale: Direct functionalization of cyclopentane is non-selective. The Diels-Alder adduct of cyclopentadiene and maleic anhydride provides the necessary stereochemical control.
Workflow Diagram:
Caption: Synthetic pathway from maleic anhydride precursors to activated CPTA dianhydride.
Protocol: Synthesis of CPTA
Reagents:
-
Ozone (
) generator -
Hydrogen Peroxide (
, 30%) -
Acetic Acid (Glacial)
Step-by-Step Procedure:
-
Dissolution: Dissolve 0.1 mol of NDA in 200 mL of glacial acetic acid in a reactor equipped with a gas dispersion tube.
-
Ozonolysis: Cool the solution to 0–5°C. Bubble ozone through the solution until the starting material is consumed (monitor via TLC, approx. 4-6 hours).
-
Oxidative Workup: Purge the system with
to remove excess ozone. Slowly add 50 mL of 30% dropwise (Caution: Exothermic). -
Reflux: Heat the mixture to 60°C for 2 hours, then reflux (100°C) for 1 hour to ensure complete oxidation of ozonides to carboxylic acids.
-
Isolation: Evaporate solvent under reduced pressure. Recrystallize the residue from water/ethanol to obtain white crystalline CPTA.
Critical Quality Attribute (CQA):
-
Melting Point: 195–197°C (decomposition).
-
Stereochemistry: The all-cis isomer is preferred for MOF construction due to its "bowl-like" ligand shape.
Application A: CPTA-Based Metal-Organic Frameworks (MOFs)
CPTA serves as a multidentate ligand. When coordinated with metal clusters (e.g., Co, Zr, Fe), it forms porous 3D networks capable of encapsulating small-molecule drugs.
Mechanism of Action
The four carboxylate groups of CPTA coordinate with metal nodes to form a rigid lattice. The aliphatic cyclopentane ring acts as a non-planar spacer, creating unique pore geometries distinct from planar benzene-based linkers (like terephthalic acid).
Protocol: Synthesis of Co-CPTC MOF for Cargo Loading
Note: Cobalt MOFs are excellent for proof-of-concept and topical applications. For systemic delivery, substitute Cobalt with Iron (Fe) or Zirconium (Zr) salts using similar solvothermal conditions.
Materials:
-
CPTA (Linker)[4]
-
Cobalt(II) Nitrate Hexahydrate (
) -
Solvent: Methanol/DMF (1:1 v/v)
-
Cargo: Ibuprofen (Model NSAID)
Experimental Workflow:
-
Precursor Preparation:
-
Solution A: Dissolve 1 mmol CPTA in 10 mL Methanol/DMF.
-
Solution B: Dissolve 2 mmol
in 10 mL Methanol.
-
-
Solvothermal Synthesis:
-
Mix Solution A and B in a Teflon-lined autoclave.
-
Heat at 100°C for 24 hours.
-
Cool slowly to room temperature to promote crystal growth.
-
-
Activation:
-
Filter the violet crystals.
-
Wash with DMF (3x) and Ethanol (3x) to remove unreacted ligands.
-
Activate under vacuum at 120°C for 12 hours to clear the pores.
-
-
Drug Loading (Impregnation Method):
-
Dissolve Ibuprofen (500 mg) in Hexane (10 mL).
-
Suspend 100 mg of activated Co-CPTC MOF in the drug solution.
-
Stir for 24 hours at room temperature.
-
Centrifuge and wash briefly with hexane to remove surface-adsorbed drug.
-
Data Analysis: Characterization Table
| Parameter | Method | Expected Value/Observation |
| Crystallinity | PXRD | Sharp peaks at |
| Porosity | BET ( | Surface Area: |
| Drug Loading | UV-Vis / TGA | |
| Release Profile | Dialysis (PBS, pH 7.4) | Biphasic: Burst release (2h) followed by sustained release (48h+) |
Application B: CPTA as a Tetra-Valent Cross-linker for Hydrogels
CPTA is an ideal cross-linker for amine-rich biopolymers (e.g., Chitosan, Gelatin) because it provides four attachment points per molecule, creating a tighter network than dicarboxylic acids (like succinic acid).
Chemistry: Carbodiimide Coupling
The reaction utilizes EDC/NHS chemistry to activate the carboxylic acid groups of CPTA, forming stable amide bonds with the primary amines of chitosan.
Reaction Pathway Diagram:
Caption: Mechanism of CPTA-mediated cross-linking of chitosan via EDC/NHS coupling.
Protocol: Preparation of CPTA-Crosslinked Chitosan Hydrogel
Reagents:
-
Chitosan (Low Molecular Weight, Deacetylation > 75%)
-
CPTA[4]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Acetic Acid (1% v/v)
Step-by-Step Procedure:
-
Polymer Solution: Dissolve Chitosan (2% w/v) in 1% acetic acid. Stir overnight to ensure complete dissolution. Adjust pH to 5.0 using 1M NaOH (careful not to precipitate chitosan).
-
Cross-linker Activation:
-
Dissolve CPTA in a small volume of water/DMSO.
-
Add EDC and NHS (Molar ratio CPTA:EDC:NHS = 1:4:4) to activate all four carboxyl groups. Stir for 30 mins.
-
-
Gelation:
-
Add the activated CPTA solution dropwise to the Chitosan solution under vigorous stirring.
-
Molar Ratio: Target a molar ratio of
(Chitosan) : (CPTA) of 2:1 for moderate cross-linking, or 1:1 for rigid gels.
-
-
Curing: Pour the mixture into molds and incubate at 37°C. Gelation typically occurs within 1–4 hours depending on concentration.
-
Purification: Dialyze the hydrogel against distilled water for 48 hours to remove urea byproducts and unreacted EDC.
Troubleshooting:
-
Rapid Gelation: If gelation occurs too fast (heterogeneous gel), reduce the temperature to 4°C during mixing or reduce the EDC concentration.
-
Precipitation: If white clumps form immediately, the pH is likely too high (>6.0), causing chitosan to crash out before cross-linking. Maintain pH 5.0–5.5.
References
-
BenchChem. (2025).[3][5] An In-depth Technical Guide to the Synthesis of 1,2,3,4-Cyclopentanetetracarboxylic Dianhydride. 3[6]
-
Iqbal, M. Z., et al. (2024).[4][7] Elucidating the redox activity of cobalt-1,2,3,4-cyclopentane-tetracarboxylic acid and 1,2,4,5-benzene-tetracarboxylic acid-based metal–organic frameworks. Royal Society of Chemistry Advances. 7
-
NIH PubMed. (2013). The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives. Beilstein Journal of Organic Chemistry. 8
-
MDPI Pharmaceutics. (2023). Recent Development of Functional Chitosan-Based Hydrogels for Pharmaceutical and Biomedical Applications. 9
-
BenchChem. (2025).[3] Techniques for Functionalizing Cyclopentane-1,2,3,4-tetracarboxylic Acid: Application Notes and Protocols. 2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ptchit.lodz.pl [ptchit.lodz.pl]
- 7. Elucidating the redox activity of cobalt-1,2,3,4-cyclopentane-tetracarboxylic acid and 1,2,4,5-benzene-tetracarboxylic acid-based metal–organic framew ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05820D [pubs.rsc.org]
- 8. The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Preventing gelation during polyimide synthesis with cyclopentanetetracarboxylic dianhydride
Topic: Preventing Gelation During Polyimide Synthesis with Cyclopentanetetracarboxylic Dianhydride (CPDA)
Audience: Researchers, Scientists, and Drug Development Professionals
From the desk of the Senior Application Scientist:
Welcome to the technical support center. This guide is designed to provide you with in-depth, field-proven insights into a common challenge encountered during the synthesis of advanced polyimides: premature gelation when using cyclopentanetetracarboxylic dianhydride (CPDA). The unique alicyclic structure of CPDA imparts desirable properties like enhanced solubility and optical transparency to polyimides, but it also introduces specific nuances to the polymerization process that require careful control.[1][2] This document moves beyond simple protocols to explain the underlying chemistry, enabling you to not only solve current issues but also prevent future occurrences.
Frequently Asked Questions (FAQs)
Q1: My poly(amic acid) solution started to gel during the initial polymerization at room temperature. What is the primary cause?
A1: Premature gelation during the poly(amic acid), or PAA, synthesis step is typically not due to the main polymerization reaction but is often caused by side reactions that create cross-links between polymer chains. The most common culprits are:
-
Reactive Impurities: Trace impurities in your monomers or solvent can have more than two reactive sites. If a diamine monomer is contaminated with a triamine, for instance, it will act as a branching point, leading to a three-dimensional network and gelation. Similarly, impurities in the solvent can sometimes participate in side reactions.[3]
-
Intermolecular Amide Exchange: While less common at room temperature, strong intermolecular hydrogen bonding, potentially exacerbated by poor solvent choice, can lead to physical gelation. In some cases, amide-amide exchange or intermolecular imidization can occur even at low temperatures, especially if localized heating occurs or if the reaction is left for an extended period.[4]
-
Incorrect Stoichiometry: While a slight excess of dianhydride is sometimes used to push molecular weight, a significant deviation from a 1:1 molar ratio can, in some complex scenarios, lead to reactive chain ends that participate in side reactions, although this is more commonly a cause of low molecular weight.[5][6] The primary concern with poor stoichiometry remains its impact on achieving high molecular weight.
The first line of defense is always to ensure the highest purity of your starting materials and solvent.
Q2: How critical is the stoichiometry between CPDA and the diamine, and how does it relate to gelation?
A2: Stoichiometry is one of the most critical parameters in step-growth polymerization. For achieving high molecular weight linear polymers, a precise 1:1 molar ratio of the reactive functional groups (anhydride and amine) is theoretically required.
-
Causality: An imbalance in stoichiometry leads to a lower degree of polymerization because the polymer chains will be terminated by an excess of one of the monomers. While this primarily limits molecular weight, it can indirectly contribute to gelation if the resulting oligomers with reactive end-groups are more prone to side reactions or if an excess of a highly reactive monomer like a dianhydride attacks the newly formed amic acid linkage, leading to branching.[3]
-
Practical Insight: The highest molecular weights are often obtained when solid dianhydride is added slowly to a solution of the diamine.[3] This method helps maintain the stoichiometric balance throughout the reaction vessel and minimizes side reactions of the highly reactive dianhydride with trace amounts of water in the solvent.[3]
Q3: My PAA solution was stable, but gelation occurred during the thermal imidization step. Why?
A3: This is a common and distinct issue from gelation during PAA synthesis. When you heat the PAA solution to convert it to the final polyimide, several processes occur simultaneously that can lead to crosslinking:
-
Intermolecular Imidization: The primary goal is intramolecular cyclization of the amic acid to form an imide ring. However, under certain conditions, an amic acid group on one polymer chain can react with an amic acid group on an adjacent chain. This intermolecular reaction forms an imide bridge between the chains, creating a cross-link.
-
Amide Exchange Reactions: At elevated temperatures, the amide linkages in the PAA backbone can undergo exchange reactions, which can lead to branching and network formation.[4]
-
Solvent-Polymer Interactions at High Temperatures: The solvent is not always an innocent bystander. At the high temperatures required for thermal imidization (often >180°C), dipolar aprotic solvents like DMAc or NMP can slowly decompose or react with the polymer, potentially creating cross-linking opportunities.
A carefully controlled, staged heating ramp during thermal imidization is crucial to favor the desired intramolecular reaction over intermolecular crosslinking.[1]
Q4: Can the choice of solvent or its purity prevent gelation?
A4: Absolutely. The solvent plays a pivotal role beyond simply dissolving the monomers.[3][7]
-
Solvent Type: High-boiling, polar aprotic solvents such as N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or dimethylformamide (DMF) are standard choices.[3] They are effective because they can solvate the growing polymer chains and prevent precipitation. Their basicity can also influence reaction rates.
-
Purity and Water Content: This is paramount. Water is a critical impurity that readily reacts with the dianhydride (CPDA) to open the anhydride ring, forming a dicarboxylic acid. This dicarboxylic acid cannot participate in polymerization, which disrupts stoichiometry and limits molecular weight. Furthermore, the presence of water can facilitate hydrolytic degradation of the poly(amic acid) backbone, another factor that can complicate the reaction and potentially lead to gelation during subsequent heating stages.[8] Always use freshly distilled or anhydrous grade solvents.
-
Amine Impurities: Amide solvents can degrade over time to produce small amounts of amines (e.g., dimethylamine from DMAc). These monofunctional amines will act as chain terminators, severely limiting molecular weight.[3]
Troubleshooting Guide: Diagnosing and Solving Gelation
This guide provides a logical workflow to identify the root cause of gelation and implement corrective actions.
Logical Workflow for Troubleshooting Gelation
Caption: Desired vs. undesirable gelation pathways in polyimide synthesis.
References
- Synthesis of Alicyclic Polyimides from Fluorinated Alicyclic Diamine. (URL not available)
-
Solvent Effects on Tuning Pore Structures in Polyimide Aerogels - PubMed. [Link]
-
Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review - VTechWorks. [Link]
-
Synthesis and Characterization of Novel Polyimides from Alicyclic Dianhydride - SciSpace. [Link]
-
Synthesis of pH-responsive polyimide hydrogel from bioderived amino acid - ResearchGate. [Link]
-
Thermal Conversion of Polyamic Acid Gel to Polyimide Solution Having Amino Group Side chains - Pubtexto. [Link]
- characterization of a thermally imidized soluble polyimide film. (URL not available)
-
Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC. [Link]
-
Kinetic and mechanistic investigations of polyimide formation and characterization of their blends with polybenzimidazoles - VTechWorks. [Link]
-
Water as Solvent in Polyimide Synthesis: Thermoset and Thermoplastic Examples | Request PDF - ResearchGate. [Link]
-
Synthesis and characterization of a novel versatile poly(amic acid) derived from ethylenediaminetetraacetic dianhydride. [Link]
-
Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride - MDPI. [Link]
-
The Influence of the Furan and Maleimide Stoichiometry on the Thermoreversible Diels–Alder Network Polymerization - PMC. [Link]
-
Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties - PMC. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF WHOLLY AROMATIC SEMICRYSTALLINE POLYIMIDES BASED UPON BIS(4-AMINOPHENOXY) BENZENES - VTechWorks. [Link]
-
Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - MDPI. [Link]
-
Polyimide Synthesis Explained: Shaping Modern Electronics - AZoM. [Link]
-
Pitfalls in the Synthesis of Polyimide-linked Two- dimensional Covalent Organic Frameworks - RSC Publishing. [Link]
-
How to prevent gelation process? - ResearchGate. [Link]
- KR20170125973A - A novel tetracarboxylic acid dianhydride, and a polyimide and polyimide copolymer obtained from an acid dianhydride - Google P
-
Synthesis, characterization and hydrolytic stability of poly (amic acid) ammonium salt | Request PDF - ResearchGate. [Link]
-
Unveiling Aqueous Polymerization of Poly(amic acid) Salts for Eco-Friendly and Robust Aromatic Polyimide Structuring | ACS Sustainable Chemistry & Engineering. [Link]
-
Stop and restart of polycondensation reactions of highly reactive sol–gel precursors for nanoscale surface molding - Materials Chemistry Frontiers (RSC Publishing). [Link]
- US3554997A - Process for preventing gel formation during polymerization tube reactor - Google P
-
Empowering Polyimides - AZoM. [Link]
-
The Influence of the Furan and Maleimide Stoichiometry on the Thermoreversible Diels–Alder Network Polymerization - ResearchGate. [Link]
-
How can I prevent gel formation during polymerization of AB2 hyper-branched polymers?. [Link]
-
Linear and crosslinked polyimide aerogels: synthesis and characterization - ResearchGate. [Link]
-
The synthesis of a novel polyimide precursor - NASA Technical Reports Server. [Link]
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- 7. Solvent Effects on Tuning Pore Structures in Polyimide Aerogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
Solubility issues of cyclopentanetetracarboxylic acid in DMSO and DMF
Here is the technical support center for troubleshooting solubility issues of cyclopentanetetracarboxylic acid in DMSO and DMF.
Introduction
Cyclopentane-1,2,3,4-tetracarboxylic acid is a versatile polycarboxylic acid that serves as a critical building block in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and high-performance polymers.[1] Its utility is derived from the rigid cyclopentane core functionalized with four carboxylic acid groups.[1] However, researchers frequently encounter challenges with its solubility in common polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), leading to inconsistent experimental results.
This technical guide provides a structured approach to understanding and overcoming these solubility issues. We will move from frequently asked questions to in-depth troubleshooting protocols, explaining the scientific principles behind each recommendation to empower you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of cyclopentanetetracarboxylic acid.
Q1: Is cyclopentanetetracarboxylic acid expected to be soluble in DMSO and DMF?
A1: Yes, cyclopentanetetracarboxylic acid is generally considered soluble in polar aprotic solvents like DMF and DMSO.[2][3] The principle of "like dissolves like" governs this behavior.[4][5] The four polar carboxylic acid groups on the molecule can form strong dipole-dipole interactions with the highly polar solvent molecules of DMSO and DMF, facilitating dissolution.[6]
Q2: My cyclopentanetetracarboxylic acid isn't dissolving. What are the first things I should check?
A2: If you are experiencing poor solubility, the three most critical factors to investigate immediately are:
-
Purity of the Acid: The presence of impurities or degradation products can significantly reduce solubility.[7]
-
Quality of the Solvent: The solvent must be of high purity and, crucially, anhydrous. Absorbed water can dramatically alter solubility characteristics.
-
Dissolution Technique: Factors like temperature, agitation, and the physical form of the solid can impact the rate and extent of dissolution.
Q3: I'm using a new batch of the acid and it won't dissolve, but the old batch worked fine. Why?
A3: Batch-to-batch variability is a common problem and almost always points to differences in purity or the isomeric composition of the material. The synthesis of cyclopentanetetracarboxylic acid can yield a mixture of stereoisomers.[8] These different isomers can have distinct physical properties, including crystal lattice energy and, consequently, solubility. It is also possible the new batch has degraded or contains residual impurities from synthesis. We strongly recommend verifying the purity of each new batch before use.[7]
Q4: Can I heat the mixture to force it to dissolve? What are the risks?
A4: While gently warming can often increase the rate and extent of solubility for many compounds, extreme caution is required when heating carboxylic acids in DMSO.[4][9] DMSO can undergo acid-catalyzed thermal decomposition, especially at temperatures approaching its boiling point (189°C), but reactions can begin at much lower temperatures.[10][11] This decomposition can be autocatalytic and may lead to a runaway reaction.[12][13] If heating is necessary, it should be done cautiously, for a minimal duration, and at the lowest effective temperature (e.g., 40-50°C), while monitoring for any color change (e.g., yellowing or browning) which can indicate decomposition.
Q5: Does the specific stereoisomer of cyclopentanetetracarboxylic acid I'm using matter for solubility?
A5: Absolutely. Cyclopentane-1,2,3,4-tetracarboxylic acid has four chiral centers, giving rise to multiple stereoisomers, including meso compounds and enantiomeric pairs.[8] Each isomer has a unique three-dimensional structure, which affects how the molecules pack into a crystal lattice. Differences in crystal lattice energy mean that some isomers will be inherently less soluble than others under the same conditions. Syntheses often produce a mixture of isomers, and the specific ratio can vary.[8]
Part 2: Troubleshooting Guide & Dissolution Protocol
This section provides a systematic workflow for dissolving cyclopentanetetracarboxylic acid and a guide to resolving common problems.
Recommended Dissolution Protocol
-
Material & Solvent Preparation:
-
Ensure your cyclopentanetetracarboxylic acid is a fine, homogenous powder. If it has clumped, gently grind it in a mortar and pestle.
-
Use only high-purity, anhydrous (<50 ppm water) grade DMSO or DMF from a freshly opened bottle or one that has been properly stored over molecular sieves.
-
-
Initial Dissolution:
-
In a clean, dry glass vial, add the powdered cyclopentanetetracarboxylic acid.
-
Add the required volume of solvent (DMSO or DMF) at room temperature.
-
Immediately cap the vial and begin agitation using a vortex mixer or magnetic stirrer.
-
-
Observation & Gentle Warming (If Necessary):
-
Stir vigorously for 10-15 minutes at room temperature. Observe the solution.
-
If the solid is not fully dissolved, you may warm the solution gently to 40-50°C using a water bath. Do not use high heat.
-
Continue stirring and monitor for dissolution. Also, watch for any color change.
-
-
Final Steps:
-
Once dissolved, allow the solution to cool back to room temperature before use. Some less-soluble impurities or isomers may precipitate upon cooling.
-
If a slight haze or a small amount of particulate matter remains, it may be due to insoluble impurities. The solution can be filtered through a 0.45 µm PTFE syringe filter before use in critical applications.[7]
-
Troubleshooting Flowchart
This diagram outlines a logical sequence for diagnosing solubility problems.
Caption: Troubleshooting workflow for solubility issues.
Problem-Solving Matrix
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Compound forms a persistent slurry or suspension. | 1. Low Purity: Presence of highly insoluble impurities. 2. Wrong Isomer: The specific stereoisomer may have intrinsically low solubility. 3. Insufficient Solvent: Concentration may be above the solubility limit. | 1. Verify purity using HPLC or NMR.[7] If impure, purify via recrystallization. 2. Consult the supplier's Certificate of Analysis for isomer information if available. 3. Try preparing a more dilute solution. |
| Solution is cloudy or hazy after initial dissolution. | 1. Insoluble Particulates: Dust or other foreign matter. 2. Water Contamination: Presence of water in the solvent can cause certain organic compounds to form a hazy suspension. 3. Insoluble Impurities: Minor impurities from synthesis. | 1. Filter the solution through a 0.45 µm PTFE syringe filter. 2. Discard the solvent and repeat the procedure with fresh, anhydrous DMSO/DMF from a sealed container. |
| Solution turns yellow or brown, especially with heat. | 1. Compound Degradation: The acid itself may be unstable under the conditions. 2. Solvent Decomposition: Acid-catalyzed decomposition of DMSO is a strong possibility.[10] | 1. Avoid heating if possible. If necessary, use the lowest possible temperature for the shortest time. 2. Prepare the solution fresh and use it immediately. Do not store solutions for extended periods, especially at room temperature. |
| Solubility is inconsistent between experiments. | 1. Batch-to-Batch Variation: Differences in purity or isomer ratio.[7][8] 2. Solvent Quality Variation: Using solvent from a container that has been opened multiple times can lead to water absorption. 3. Temperature Fluctuations: Ambient temperature changes can affect solubility. | 1. Qualify each new batch of the acid for solubility before use in critical experiments. 2. Aliquot fresh anhydrous solvent into smaller, single-use containers to minimize water contamination. 3. Ensure consistent temperature during solution preparation. |
Part 3: In-Depth Scientific Principles
Understanding the underlying chemical principles is key to mastering experimental design and troubleshooting.
The Critical Role of Purity
The stated solubility of a compound assumes a high degree of purity. Impurities, even at low levels, can have a profound impact.
-
Causality: Insoluble impurities do not just contribute to visible particulates; they can also act as nucleation sites, promoting the precipitation of the desired compound from a near-saturated solution. Furthermore, degradation products may be polymeric or have significantly different polarity, leading to poor solubility.[7] A change in the physical appearance of the solid (e.g., from white to off-white) is a strong indicator of potential degradation.[7]
Solvent-Solute Interactions
The dissolution of cyclopentanetetracarboxylic acid in DMSO or DMF is driven by favorable intermolecular forces.
Caption: Interaction between the carboxylic acid and DMSO.
-
Mechanism: DMSO and DMF are highly polar aprotic solvents.[6] The oxygen atom in the S=O bond of DMSO and the C=O bond of DMF is an excellent hydrogen bond acceptor. It can form strong hydrogen bonds with the acidic protons of the four carboxylic acid groups. These strong solute-solvent interactions overcome the solute-solute interactions within the crystal lattice, leading to dissolution. The absence of acidic protons on the solvent molecules means they do not "cage" the carboxylate anion as effectively as protic solvents, which can be beneficial for subsequent reactions.[14]
The Danger of Solvent Degradation
As previously mentioned, the combination of a carboxylic acid and DMSO at elevated temperatures is a significant risk.
-
Mechanism: Acids can catalyze the thermal decomposition of DMSO.[11] This process can generate various byproducts, including formaldehyde, dimethyl sulfide, and other acidic species which can then further accelerate the decomposition in an autocatalytic loop.[10][12][13] This not only alters the solvent environment, potentially causing your compound to precipitate, but also poses a significant safety hazard due to potential gas evolution and pressure buildup in a closed system.[11]
Part 4: Key Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to check the purity of cyclopentanetetracarboxylic acid. Method optimization may be required.
-
Objective: To separate and quantify cyclopentanetetracarboxylic acid from potential impurities and degradation products.[7]
-
Instrumentation & Materials:
-
HPLC system with a UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: 50:50 Water/Acetonitrile
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the acid in the sample diluent to a final concentration of ~0.5 mg/mL.
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 210 nm
-
Column Temperature: 30°C
-
Gradient: Start with 5% B, hold for 2 min, ramp to 95% B over 15 min, hold for 3 min, return to 5% B and re-equilibrate.
-
-
Analysis: Analyze the resulting chromatogram. A high-purity sample should show a single major peak. The presence of multiple peaks indicates impurities or degradation.[7]
-
Protocol 2: Purification by Recrystallization
If the material is found to be impure, recrystallization can be an effective purification method.[1]
-
Objective: To purify solid cyclopentanetetracarboxylic acid by leveraging temperature-dependent solubility.
-
Solvent Selection: A suitable solvent is one in which the acid has high solubility when hot and low solubility when cold.[1] Water or a mixed solvent system (e.g., acetic acid/water) can be effective.[15]
-
Procedure:
-
Dissolution: In a flask, add the crude acid. Add the minimum amount of hot recrystallization solvent necessary to fully dissolve the solid with stirring.[15]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[1]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Do not disturb the flask. Once crystals begin to form, the flask can be moved to an ice bath to maximize yield.[1]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the pure crystals under vacuum.
-
References
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Reactivity of Cyclopentane-1,2,3,4-tetracarboxylic Acid.
- BenchChem. (2025). Technical Support Center: Cyclopentane-1,2,3,4-tetracarboxylic Acid Storage and Stability.
- BenchChem. (n.d.). Cyclopentane-1,2,3,4-tetracarboxylic Acid.
- ChemBK. (2024). CYCLOPENTANE-1,2,3,4-TETRACARBOXYLIC ACID.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Cyclopentane-1,2,3,4-tetracarboxylic Acid.
- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
- SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
- BenchChem. (2025).
- Lee, D. (n.d.). Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof.
- BenchChem. (2025). An In-depth Technical Guide to the Isomers of Cyclopentane-1,2,3,4-tetracarboxylic Acid.
- Sigma-Aldrich. (n.d.). 1,2,3,4-Cyclopentanetetracarboxylic Acid.
- Sigma-Aldrich. (n.d.). cyclopentane-1,2,3,4-tetracarboxylic acid.
- AAT Bioquest. (2024).
- ACS Publications. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
- ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
- Jacob, M. (2019). ChE 411 Thermal Analysis of DMSO Decomposition under Acidic Conditions.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions.
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- 5. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
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- 8. benchchem.com [benchchem.com]
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- 10. researchgate.net [researchgate.net]
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- 12. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. Cyclopentane-1,2,3,4-tetracarboxylic Acid|CAS 3724-52-5 [benchchem.com]
Removing unreacted cyclopentanetetracarboxylic acid from polymer matrices
Technical Support Center: Polymer Purification & Monomer Removal
Introduction: The Challenge of Monomer Purity
In the synthesis of high-performance polymers, such as polyimides or specialized polyesters, the presence of unreacted monomers like cyclopentanetetracarboxylic acid (CPTA) or its dianhydride (CPDA) can significantly compromise the final material's properties. Residual monomers can negatively impact thermal stability, mechanical strength, optical clarity, and biocompatibility, making their removal a critical post-synthesis step.[1][2] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the removal of unreacted CPTA from various polymer matrices. We will explore the causality behind purification choices and provide detailed, field-proven protocols to ensure the integrity of your materials.
Frequently Asked Questions (FAQs)
Q1: My post-reaction NMR spectrum shows significant peaks corresponding to unreacted CPTA. What is the most direct method to purify my polymer?
Answer:
For most soluble polymers, the most direct and widely used purification technique is solvent precipitation/anti-solvent precipitation . This method leverages differences in solubility between the high-molecular-weight polymer and the small-molecule CPTA monomer.
The Causality Behind the Method: The principle is to dissolve the crude polymer mixture in a "good" solvent—one that fully solubilizes both the polymer and the unreacted CPTA. Subsequently, this solution is introduced into a large volume of a "non-solvent" or "anti-solvent." This anti-solvent is selected to be miscible with the good solvent but should render the polymer insoluble, causing it to precipitate out of the solution. The small CPTA molecule (MW: 246.17 g/mol ), being more soluble in the solvent/anti-solvent mixture, remains in the liquid phase (supernatant).[3][4] The effectiveness of this technique hinges on a well-chosen solvent/anti-solvent pair.
Experimental Protocol: Polymer Precipitation
-
Solvent Selection: Dissolve your crude, CPTA-containing polymer in a minimal amount of a suitable "good" solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Tetrahydrofuran (THF)). Aim for a concentrated but still easily pourable solution (typically 5-10 wt%).[5][6]
-
Anti-Solvent Preparation: In a separate, larger beaker equipped with a magnetic stir bar, add a volume of anti-solvent that is at least 10 times the volume of your polymer solution.[7] Common anti-solvents for polar polymers are methanol, ethanol, or deionized water. Since CPTA has some solubility in alcohols and water, these can be effective choices for keeping it in solution.[8][9]
-
Precipitation: While vigorously stirring the anti-solvent, add the polymer solution dropwise using a pipette or dropping funnel. A slow addition rate is crucial to prevent the coagulation of polymer particles, which can trap CPTA within the precipitate.[4] You should observe the immediate formation of a solid or gelatinous polymer precipitate.
-
Isolation: Allow the mixture to stir for 30-60 minutes to ensure complete precipitation. Collect the precipitated polymer via vacuum filtration.
-
Washing: Wash the collected polymer cake on the filter with fresh, cold anti-solvent to remove any remaining traces of CPTA.
-
Drying: Dry the purified polymer under vacuum at an appropriate temperature until a constant weight is achieved.
-
Verification: Redissolve a small sample of the dried polymer and acquire an NMR spectrum to confirm the absence of CPTA peaks.
Troubleshooting Tip: If your polymer precipitates as a sticky, unfilterable mass, your initial polymer solution may be too concentrated, or the anti-solvent may be too "strong." Try diluting your initial solution or using a mixture of solvent and anti-solvent as the precipitation medium to achieve a finer, more easily filterable precipitate.[4]
Q2: Precipitation is causing my polymer to form an unmanageable gel or is leading to low yields. What is a gentler, alternative purification method?
Answer:
When precipitation is problematic, dialysis is an excellent and often gentler alternative. It is particularly effective for purifying polymers from small-molecule impurities like CPTA without inducing phase changes that can complicate handling.[10][11]
The Causality Behind the Method: Dialysis is a diffusion-based separation process. The polymer solution is placed inside a semi-permeable membrane (tubing or cassette) which is then submerged in a large volume of a solvent (the dialysate). The membrane contains pores of a specific size, defined by its Molecular Weight Cut-Off (MWCO). The MWCO is chosen to be large enough to allow small molecules like CPTA (MW: 246.17 g/mol ) to freely diffuse across the membrane into the dialysate, while being small enough to retain the much larger polymer chains.[12] The process is driven by the concentration gradient of the impurity between the inside and outside of the membrane.
Logical Workflow for Selecting a Purification Method
Caption: Decision workflow for selecting a CPTA removal method.
Experimental Protocol: Dialysis
-
Membrane Selection & Preparation: Choose a dialysis membrane with an appropriate MWCO. For most polymers, a 1 kDa or 3.5 kDa MWCO is a safe choice to retain the polymer while allowing CPTA to pass through.[13] Pre-soak the membrane in the chosen dialysis solvent as per the manufacturer's instructions to remove any preservatives.
-
Sample Loading: Dissolve the crude polymer in a suitable solvent that is compatible with the dialysis membrane (e.g., THF, DMF, water). Load the polymer solution into the dialysis tubing, leaving some headspace to allow for solvent influx. Securely close both ends with dialysis clips.
-
Dialysis Setup: Place the sealed dialysis bag into a large beaker containing at least a 100-fold excess of the pure dialysis solvent. Stir the external solvent gently with a magnetic stir bar to maintain the concentration gradient.[12]
-
Solvent Exchange: The efficiency of dialysis depends on maintaining a steep concentration gradient. Exchange the external solvent periodically. A typical schedule is to change the solvent after 4 hours, 8 hours, 16 hours, and 24 hours.[13]
-
Sample Recovery: After the final dialysis period, remove the bag, carefully open one end, and transfer the purified polymer solution to a suitable container.
-
Solvent Removal: Remove the solvent from the polymer solution, typically by rotary evaporation or freeze-drying, to obtain the pure, solid polymer.
-
Verification: Confirm the removal of CPTA using NMR or another appropriate analytical technique.
Data Summary: Typical Dialysis Parameters
| Parameter | Recommended Value | Rationale |
| MWCO | 1 - 3.5 kDa | Safely retains most polymers while allowing efficient passage of CPTA (MW ~0.25 kDa).[13] |
| Solvent | THF, DMF, Water | Must dissolve the polymer and be compatible with the membrane.[11] |
| Solvent:Sample Ratio | >100:1 (v/v) | Ensures a high concentration gradient for efficient diffusion.[12] |
| Exchange Frequency | 3-5 changes over 48h | Frequent changes maximize purification efficiency.[13] |
Troubleshooting Guide
Problem: I've tried precipitation multiple times, but my polymer is still not pure.
-
Cause: The unreacted CPTA may be physically trapped within a rapidly collapsing polymer chain during precipitation. This is common with highly viscous solutions or very fast precipitation rates.[4]
-
Solution 1 (Optimize Precipitation): Decrease the concentration of your polymer solution before adding it to the anti-solvent. Add the solution much more slowly (e.g., over 30-60 minutes) with very rapid stirring of the anti-solvent. This promotes the formation of finer particles with a higher surface area, reducing impurity trapping.
-
Solution 2 (Re-dissolve and Re-precipitate): A single precipitation is often not enough. The process of re-dissolving the semi-pure polymer and precipitating it a second or third time is a standard practice for achieving high purity.[14]
-
Solution 3 (Change Anti-Solvent): The polarity of your anti-solvent might be too close to that of your solvent, leading to co-precipitation. Try a more non-polar or more polar anti-solvent to maximize the solubility difference.
Problem: Dialysis is taking an extremely long time to remove the CPTA.
-
Cause: The rate of dialysis is governed by diffusion, which can be slowed by several factors.[11]
-
Solution 1 (Increase Temperature): If your polymer is thermally stable, increasing the temperature of the dialysis setup (e.g., from room temperature to 40°C) can significantly increase the diffusion rate of CPTA across the membrane.
-
Solution 2 (Check for Viscosity Issues): A highly viscous polymer solution inside the dialysis bag will slow down the diffusion of CPTA to the membrane surface. Dilute the polymer solution to reduce its viscosity.
-
Solution 3 (Use a Larger Volume of Dialysate): Ensure you are using a sufficiently large volume of external solvent and that it is being stirred effectively to prevent localized saturation near the membrane surface.
Workflow for a Standard Purification Process
Caption: A typical workflow for polymer purification via precipitation.
References
-
RSC Publishing. (2022, November 12). A user-guide for polymer purification using dialysis. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Cyclopentanetetracarboxylic acid (CID 19622). Retrieved from [Link]
-
RSC Publishing. (n.d.). A user-guide for polymer purification using dialysis. Retrieved from [Link]
-
ACS Publications. (2021, October 5). Dialysis Diffusion Kinetics in Polymer Purification | Macromolecules. Retrieved from [Link]
-
PMC. (2020, September 15). Automated Polymer Purification Using Dialysis. Retrieved from [Link]
-
Linseis. (n.d.). Crystallization and recrystallization of polymers. Retrieved from [Link]
-
Chemspeed. (2024, February 19). Automated parallel dialysis for purification of polymers. Retrieved from [Link]
-
PMC. (2022, November 10). Automated Parallel Dialysis for Purification of Polymers. Retrieved from [Link]
-
ChemBK. (2024, April 9). CYCLOPENTANE-1,2,3,4-TETRACARBOXYLIC ACID. Retrieved from [Link]
-
SciSpace. (n.d.). Method for separating non-reacted monomer from mixture comprising non-reacted monomer. Retrieved from [Link]
- Google Patents. (n.d.). US4092471A - Method for removing unreacted monomers from aqueous dispersions of polymerizate.
- Google Patents. (n.d.). WO1999020683A1 - Process for purifying polymers using ultrasonic extraction.
-
University of Groningen research portal. (n.d.). Monomer extraction from polymers using supercritical CO2. Retrieved from [Link]
-
PMC. (2021, August 22). Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. Retrieved from [Link]
- Google Patents. (n.d.). US4218358A - Process for removing unreacted monomers from polymerization slurries.
-
PubChem. (n.d.). rel-(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetracarboxylic acid. Retrieved from [Link]
-
Solubility of Things. (n.d.). Cyclopentanecarboxylic acid. Retrieved from [Link]
-
ResearchGate. (2023, March 7). Some advices for purifying a polymer? Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, September 22). Polymer purification by reprecipitation troubleshooting. Retrieved from [Link]
-
MDPI. (2021, August 22). Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. Retrieved from [Link]
-
ACS Publications. (n.d.). Polymerization as a Strategy to Improve Small Organic Matrices for Low-Molecular-Weight Compound Analytics with MALDI MS and MALDI MS Imaging. Retrieved from [Link]
-
ResearchGate. (2019, September 11). How could I effectively remove the monomers after free radical polymerization? Retrieved from [Link]
-
Diva-portal.org. (2016, January 18). Removal of Residual Monomers from Polymer Suspensions. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopentane-1,2,3,4-tetracarboxylate | C9H6O8-4 | CID 19902011. Retrieved from [Link]
-
Jinzong Machinery. (2024, September 29). Troubleshooting Common Issues in Emulsion Polymerization Reactors. Retrieved from [Link]
-
MDPI. (2019, December 6). Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene. Retrieved from [Link]
-
eScholarship.org. (n.d.). Crystallization of nanoparticles induced by precipitation of trace polymeric additives. Retrieved from [Link]
-
Reddit. (2015, May 5). how do I purify a polymer that I can't crash out? Retrieved from [Link]
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Technical Support Center: Overcoming Steric Hindrance in 1,2,3,4-Cyclopentanetetracarboxylic Acid Reactions
Welcome to the technical support guide for navigating the synthetic challenges of 1,2,3,4-cyclopentanetetracarboxylic acid (CPTA). This document provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions for researchers, chemists, and drug development professionals. Our goal is to equip you with the knowledge to overcome the significant steric challenges posed by this unique and highly functionalized molecule.
Foundational Understanding: The Root of the Challenge
Before troubleshooting specific reactions, it is critical to understand the underlying structural features of CPTA that govern its reactivity.
FAQ: Understanding the Core Problem
Q1: What is steric hindrance and why is it particularly problematic for 1,2,3,4-cyclopentanetetracarboxylic acid?
A: Steric hindrance refers to the repulsive forces that arise when atoms or groups of atoms are forced into close proximity, impeding a chemical reaction.[1][2] CPTA is a cycloalkane densely functionalized with four carboxylic acid groups on a five-membered ring.[3][4] The cyclopentane ring is not flat; it adopts puckered, non-planar conformations (like "envelope" and "half-chair") to relieve internal strain.[3][5] This puckering, combined with the bulk of the four carboxyl groups, creates a crowded three-dimensional environment. Reagents attempting to approach the carbonyl carbon for reactions like esterification or amidation are physically blocked, dramatically slowing down or preventing the reaction.[1][2]
Q2: How do the different stereoisomers of CPTA affect steric hindrance and reactivity?
A: CPTA has four chiral centers, giving rise to several stereoisomers with different cis/trans arrangements of the carboxylic acid groups.[3] This is not a trivial detail; the stereochemistry dictates the spatial orientation of the reactive groups and, therefore, the degree of steric hindrance. For example:
-
An all-cis isomer will have all four carboxyl groups crowded on one face of the cyclopentane ring, presenting a formidable steric barrier on that side.
-
Isomers with alternating cis and trans groups may distribute the steric bulk more evenly, potentially leaving some carboxyl groups more accessible than others. The specific isomer you are working with will determine the optimal strategy, as not all four carboxyl groups will have equivalent reactivity.
Q3: What are the primary experimental consequences of high steric hindrance in CPTA reactions?
A: You will typically observe one or more of the following issues:
-
Extremely Slow Reaction Rates: Reactions that are typically fast may require extended reaction times (days instead of hours).
-
Low or No Yield: The reaction may fail to proceed to completion, resulting in poor conversion of the starting material.
-
Requirement for Harsh Conditions: To force the reaction to proceed, you may need to use high temperatures, high pressures, or highly reactive reagents, which can lead to side reactions or decomposition of sensitive substrates.
-
Incomplete Reactions: You may observe the reaction stalling after the modification of only one or two of the most accessible carboxyl groups, leading to a mixture of partially reacted products.
Caption: Steric hindrance around a CPTA isomer blocking nucleophilic attack.
Troubleshooting Guide: Esterification Reactions
Common Problem: Low or no yield during the esterification of CPTA using standard protocols like Fischer esterification.
Q1: My standard Fischer esterification (acid catalyst, excess alcohol) is failing. What are the likely causes?
A: The Fischer esterification is a reversible, equilibrium-driven process.[6] With a sterically hindered substrate like CPTA, the activation energy for the forward reaction (ester formation) is very high, and the rate is consequently slow. The primary causes for failure are:
-
Insufficient Catalytic Activity: Standard catalysts like sulfuric acid may not be potent enough to overcome the high activation energy at moderate temperatures.
-
Equilibrium Not Being Driven: The slow forward reaction can be easily matched by the reverse reaction (hydrolysis) if the water produced is not efficiently removed.[6]
-
Low Reaction Temperature: Insufficient thermal energy to overcome the steric barrier.
Q2: Which catalysts are specifically recommended for sterically hindered esterifications?
A: Forcing these reactions requires moving beyond simple protonic acids. The choice of catalyst is critical. Consider the options in the table below.
| Catalyst Type | Examples | Mechanism of Action & Rationale | Key Considerations |
| Lewis Acids | Tin(II) Chloride, Tin(IV) Chloride, Tetrabutyl Titanate[7] | Coordinate to the carbonyl oxygen, increasing its electrophilicity without the harshness of strong Brønsted acids. Effective at higher temperatures. | Can require anhydrous conditions. Catalyst removal may be necessary. |
| Solid Acid Catalysts | Amberlyst-15, Nafion | Sulfonated polymer resins provide a high concentration of acidic sites.[8] They are heterogeneous, allowing for easy removal by filtration post-reaction. | Mass transfer limitations can be an issue. Requires temperatures below the resin's degradation point (e.g., ~140°C for Amberlyst-15).[8] |
| Dehydrating Catalysts | Diaryl-ammonium salts (e.g., pentafluorobenzenesulfonates) | Act as highly active dehydration catalysts, facilitating condensation even with equimolar amounts of reactants and without water removal.[9] | These are specialized, research-grade catalysts and may be more expensive. |
Q3: How can I effectively drive the reaction equilibrium towards the ester product?
A: There are two primary strategies:
-
Use a Large Excess of Alcohol: Following Le Châtelier's principle, using the alcohol as the solvent (a large excess) will push the equilibrium towards the products.[6]
-
Aggressive Water Removal: Do not rely on desiccants. Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, heptane) to physically remove water as it is formed, thereby preventing the reverse hydrolysis reaction.[7]
Protocol: Robust Esterification of CPTA
This protocol combines a potent Lewis acid catalyst with azeotropic water removal for maximum efficiency.
-
Reagents & Materials:
-
1,2,3,4-Cyclopentanetetracarboxylic acid (1 eq)
-
Alcohol (e.g., butanol, 20-50 eq)
-
Toluene (as azeotroping solvent, sufficient to fill Dean-Stark trap)
-
Tin(II) chloride (SnCl₂) (0.1 - 0.2 eq)
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle
-
-
Procedure:
-
To the round-bottom flask, add CPTA, the alcohol, and a stir bar.
-
Add the tin(II) chloride catalyst to the mixture.
-
Assemble the Dean-Stark apparatus and condenser. Fill the trap with toluene.
-
Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the trap, with the denser water separating to the bottom.
-
Continue refluxing until no more water is collected in the trap, and TLC or LC-MS analysis shows consumption of the starting material. This may take 24-48 hours.
-
Work-up: Cool the reaction. If the product is soluble, filter to remove the catalyst. Concentrate the solvent under reduced pressure. The crude product may require further purification by column chromatography or recrystallization.
-
Troubleshooting Guide: Amide Bond Formation
Common Problem: Failure to form amide bonds between CPTA and an amine, a critical reaction in medicinal chemistry and materials science.[10] The challenge is amplified when both the acid and the amine are sterically hindered.[11]
Q1: Direct condensation of CPTA and my amine isn't working. Why not, and what is the first troubleshooting step?
A: Direct condensation requires extremely high temperatures to expel water and is generally not feasible for complex molecules. The carboxylate anion formed by deprotonation is a poor electrophile, and the direct attack by the amine is kinetically unfavorable, especially with steric hindrance.
The first and most crucial step is to activate the carboxylic acid. Activation converts the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon much more electrophilic and susceptible to nucleophilic attack by the amine.[11][12]
Caption: General workflow for amide synthesis via an activated intermediate.
Q2: What are the best methods for activating the carboxylic acid groups of CPTA for amidation?
A: The choice depends on the stability of your substrates and the severity of the steric hindrance.
| Activation Method | Common Reagents | Rationale & Use Case | Drawbacks |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Creates a highly reactive acyl chloride intermediate. Very effective but a harsh method. Best for robust molecules.[11] | Not compatible with acid-sensitive functional groups. Generates HCl as a byproduct. |
| Peptide Coupling Reagents | EDC/HOBt, HATU, HBTU, DCC/DMAP | Forms an active ester in situ under milder, often room-temperature, conditions. The gold standard for modern amide synthesis.[10][13] | Can be expensive. Stoichiometric byproducts must be removed during work-up. |
| Acyl Fluoride Formation | Cyanuric fluoride, BTFFH | Acyl fluorides are more stable than acyl chlorides but still highly reactive. This method has proven effective for extremely hindered substrates where other methods fail.[13] | Reagents can be moisture-sensitive and less common. |
| Lewis Acid Mediation | Titanium tetrachloride (TiCl₄) | Mediates the direct condensation of the acid and amine, likely through a titanium-activated intermediate.[11] | Requires strictly anhydrous conditions and careful handling of the Lewis acid. Yields can be low for doubly hindered substrates.[11] |
Protocol: Mild and Efficient Amidation of CPTA using HATU
This protocol uses a modern coupling reagent (HATU) that is highly effective for challenging amide bond formations.
-
Reagents & Materials:
-
1,2,3,4-Cyclopentanetetracarboxylic acid (1 eq)
-
Amine (4.4 eq, slight excess for all four groups)
-
HATU (4.4 eq)
-
N,N-Diisopropylethylamine (DIPEA) (8.8 eq, non-nucleophilic base)
-
Anhydrous DMF or NMP (solvent)
-
Schlenk flask or oven-dried glassware under an inert atmosphere (N₂ or Ar)
-
-
Procedure:
-
Under an inert atmosphere, dissolve CPTA and HATU in anhydrous DMF.
-
Add the DIPEA to the solution and stir for 5-10 minutes. This is the pre-activation step.
-
In a separate vial, dissolve the amine in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated CPTA mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by LC-MS. For very hindered systems, gentle heating (40-50 °C) may be required.
-
Work-up: Quench the reaction with water or saturated ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate. The crude product will likely require purification by column chromatography.
-
Troubleshooting Guide: Dianhydride Formation
Common Problem: Inefficient dehydration of CPTA to form 1,2,3,4-cyclopentanetetracarboxylic dianhydride, a key monomer for polyimides.[14]
Q1: What are the stereochemical prerequisites for successful dianhydride formation from CPTA?
A: This is a critical point. To form a cyclic dianhydride, the molecule must have two pairs of cis-oriented adjacent carboxylic acid groups.[3] For example, the (1R,2S,3R,4S) isomer has a cis relationship between the carboxyl groups at C1/C2 and C3/C4, allowing it to form a stable bis-anhydride.[3] An isomer with an all-trans configuration cannot form a cyclic dianhydride through simple dehydration. Ensure your starting CPTA isomer has the correct stereochemistry for this transformation.
Q2: My dehydration reaction is giving a low yield. What factors should I investigate?
A: Assuming the stereochemistry is correct, low yields are typically due to incomplete reaction or side reactions.
-
Dehydrating Agent: Acetic anhydride is a common and effective dehydrating agent.[15] Ensure it is used in sufficient excess and is of high purity.
-
Temperature and Time: The reaction often requires heating to drive off the acetic acid byproduct. However, excessively high temperatures can lead to decomposition or polymerization. Optimize the temperature and reaction time based on experimental monitoring.
-
Byproduct Removal: The reaction is an equilibrium. Removing the acetic acid byproduct, for instance by performing the reaction under a slow stream of inert gas or under partial vacuum, can help drive it to completion.
Protocol: Synthesis of 1,2,3,4-Cyclopentanetetracarboxylic Dianhydride
This protocol is adapted from common literature procedures for the final dehydration step.[14][15]
-
Reagents & Materials:
-
1,2,3,4-Cyclopentanetetracarboxylic acid (with appropriate cis stereochemistry) (1 eq)
-
Acetic Anhydride (10-20 eq)
-
Round-bottom flask, condenser, heating mantle
-
-
Procedure:
-
Place the CPTA in a round-bottom flask equipped with a stir bar and a condenser.
-
Add a large excess of acetic anhydride.
-
Heat the mixture to reflux (approx. 140 °C) and maintain for 3-6 hours. The solid CPTA should dissolve as it reacts.
-
Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the characteristic anhydride C=O stretches around 1780 and 1850 cm⁻¹).
-
Once the reaction is complete, cool the mixture. The dianhydride product often crystallizes upon cooling.
-
Work-up: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold, dry ether or hexane to remove residual acetic anhydride. Dry the final product thoroughly under vacuum.
-
References
- An In-depth Technical Guide to the Isomers of Cyclopentane-1,2,3,4-tetracarboxylic Acid. (n.d.). Benchchem.
- Scafato, P., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 94.
- Ghosh, A. K., & Brindisi, M. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11049-11053.
- Preparation method for 1, 2, 3, 4-cyclopentane tetracarboxylic acid dianhydride. (2019). Eureka.
- Technical Support Center: Synthesis of Cyclopentane-1,2,3,4-tetracarboxylic Acid. (n.d.). Benchchem.
- Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(4), 242-247.
- An In-depth Technical Guide to the Chemical Reactivity of Cyclopentane-1,2,3,4-tetracarboxylic Acid. (n.d.). Benchchem.
- Steric Hindrance Definition. (2025, August 15). Fiveable.
- Rass-Hansen, J., & Pedersen, D. S. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1644.
- Cyclopentane-1,2,3,4-tetracarboxylate. (n.d.). PubChem.
- Method for esterifying sterically hindered carboxylic acids. (1989). Google Patents.
- 1,2,3,4-Cyclopentanetetracarboxylic acid (CID 19622). (n.d.). MolForge.
- Ishihara, K., et al. (2002). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate.
- Steric hindrance | Substitution and elimination reactions | Organic chemistry. (2013, November 25). Khan Academy.
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2024). PMC.
- An In-depth Technical Guide to the Synthesis of 1,2,3,4-Cyclopentanetetracarboxylic Dianhydride. (n.d.). Benchchem.
- Ring Conformations. (n.d.). Michigan State University Chemistry.
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
Sources
- 1. fiveable.me [fiveable.me]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. molforge.ai [molforge.ai]
- 5. Stereoisomers [www2.chemistry.msu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. JPH01287060A - Method for esterifying sterically hindered carboxylic acids - Google Patents [patents.google.com]
- 8. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chimia.ch [chimia.ch]
- 11. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Preparation method for 1, 2, 3, 4-cyclopentane tetracarboxylic acid dianhydride - Eureka | Patsnap [eureka.patsnap.com]
Minimizing decarboxylation of CPTCA during high-temperature processing
The following guide serves as a specialized Technical Support Center for researchers and process engineers working with Cyclopentane-1,2,3,4-tetracarboxylic acid (CPTCA) . It is designed to address the specific challenge of thermal instability and decarboxylation during high-temperature curing, polymerization, or synthesis workflows.
Subject: CPTCA Thermal Processing & Stability Control Chemical Identity: cis,cis,cis,cis-Cyclopentane-1,2,3,4-tetracarboxylic acid (CAS: 3786-91-2) Support Level: Tier 3 (Senior Application Scientist)
Core Diagnostic: Is it Decarboxylation or Dehydration?
Before altering your protocol, you must distinguish between anhydride formation (often the desired activation step) and decarboxylation (degradation).
The "Mass Loss" Rule of Thumb: CPTCA (MW ~246.17 g/mol ) undergoes a two-step thermal transformation. Use Thermogravimetric Analysis (TGA) to diagnose your process:
| Temperature Range | Observed Mass Loss | Phenomenon | Status |
| 160°C – 190°C | ~14.6% | Dehydration (-2 H₂O). Formation of dianhydride.[1][2] | ✅ Normal (Desired for crosslinking/polyimides) |
| > 210°C | > 18.0% | Decarboxylation (-CO₂). Irreversible loss of functionality. | ⚠️ Critical Failure |
Immediate Action: If your mass loss is near 15% and plateaus, your process is stable. If mass loss continues continuously past 20%, you are decarboxylating.
The Mechanism of Failure
Decarboxylation in CPTCA is driven by thermal stress on the strained cyclopentane ring, often exacerbated by oxidative atmospheres or improper catalysis. Unlike simple fatty acids, CPTCA's vicinal carboxylic groups facilitate the formation of cyclic anhydrides. However, excessive energy input destabilizes the C-C bond adjacent to the carbonyl, leading to CO₂ release.
Reaction Pathway Visualization
The following diagram illustrates the critical branching point between successful activation (anhydride formation) and degradation.
Figure 1: Thermal reaction pathways of CPTCA.[3] The green path represents the desired activation; the red dashed path represents the thermal failure mode.
Troubleshooting Guide & FAQs
Q1: My crosslinking density is lower than calculated, but I cured at 220°C to "ensure" reaction. What happened?
Diagnosis: You likely triggered thermal decarboxylation.[4] While higher temperatures accelerate reaction rates, CPTCA begins to lose carboxyl groups above ~200–210°C, effectively reducing the number of reactive sites available for crosslinking. Solution:
-
Lower the Temperature: Cap your curing temperature at 180°C .
-
Use a Catalyst: Incorporate Sodium Hypophosphite (SHP) at 4-6% w/w (relative to CPTCA). SHP acts as a weak acid catalyst, lowering the activation energy for anhydride formation and esterification, allowing you to cure effectively at 160–170°C —safely below the decarboxylation threshold [1].
Q2: I see bubbles forming in my polyimide film during the imidization step.
Diagnosis: This is off-gassing, but the type of gas matters.
-
Scenario A (Water): If this happens at 100–150°C, it is water vapor from imidization. This is normal but must be managed by slower ramping.
-
Scenario B (CO₂): If this happens >200°C, it is CO₂ from decarboxylation. Solution: Implement a "Step-Cure" profile. Hold at 150°C for 30 minutes to drive off water before ramping to higher temperatures. Ensure the final cure does not exceed the stability limit of the specific CPTCA-isomer you are using.
Q3: Does the atmosphere in my oven matter?
Diagnosis: Yes. Oxidative decarboxylation is faster than thermal decarboxylation in inert environments. Solution: Switch to a Nitrogen (N₂) or Argon purge. Oxygen attacks the radical intermediates that can form during high-temperature processing, accelerating chain scission and CO₂ loss. TGA data consistently shows higher degradation onset temperatures in N₂ vs. Air [2].[5]
Q4: Can I use the trans-isomer instead of the cis-isomer to improve stability?
Diagnosis: The cis,cis,cis,cis-isomer is generally preferred for crosslinking because the carboxyl groups are spatially arranged to favor cyclic anhydride formation (a 5-membered ring). Trans-isomers may have difficulty forming the anhydride intramolecularly, leading to higher energy requirements and a higher likelihood of intermolecular side reactions or decarboxylation before activation. Stick to high-purity cis-isomers for predictable behavior [3].
Optimized Processing Protocol
To maximize crosslinking/polymerization efficiency while minimizing decarboxylation, follow this validated "Soft-Cure" protocol.
Materials:
-
CPTCA (High purity, >98%)
-
Catalyst: Sodium Hypophosphite Monohydrate (SHP) (Ratio: 1:1 molar ratio with CPTCA or ~5% w/w)
-
Solvent: DI Water or Ethanol (depending on application)
Step-by-Step Workflow:
-
Dissolution & Catalyst Integration:
-
Dissolve CPTCA in solvent.[6]
-
Add SHP catalyst. Note: The catalyst is critical for lowering the curing temperature.
-
-
Drying (Solvent Removal):
-
Temp: 80°C
-
Time: Until dry to touch.
-
Goal: Remove bulk solvent without triggering reaction.
-
-
Activation (Dehydration/Imidization):
-
Temp: Ramp to 160°C at 5°C/min.
-
Dwell: 10 minutes.
-
Goal: Convert Acid -> Anhydride. Mass loss should be ~15%.
-
-
Curing (Crosslinking):
-
Temp: Maintain 170°C .
-
Dwell: 2–5 minutes (Flash Cure) or 160°C for 20 mins (Oven Cure).
-
Constraint:Do NOT exceed 190°C.
-
-
Cool Down:
-
Cool to room temperature under N₂ flow to prevent oxidation of hot polymer.
-
References
-
Yang, C. Q. (1993). Infrared Spectroscopic Studies of the Cyclic Anhydride as the Intermediate for the Ester Crosslinking of Cotton Cellulose by Polycarboxylic Acids. Journal of Polymer Science Part A: Polymer Chemistry. Link
-
BenchChem Technical Repository . (2025). Cyclopentane-1,2,3,4-tetracarboxylic Acid Storage and Stability Data. Link
-
Schramm, C., & Rinderer, B. (2000). Thermal degradation of polycarboxylic acids: interaction with cellulose. Journal of Textile Institute. Link
-
NC State University Libraries . (2025). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Link
Sources
- 1. Cyclopentane-1,2,3,4-tetracarboxylic Acid|CAS 3724-52-5 [benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Publish Comparison Guide: 1H and 13C NMR of cis,cis,cis,cis-Cyclopentanetetracarboxylic Acid
This guide details the NMR characterization of cis,cis,cis,cis-1,2,3,4-cyclopentanetetracarboxylic acid (commonly referred to as the all-cis isomer).[1] It is designed for researchers requiring definitive stereochemical assignment of cyclopentane derivatives.[2]
Product Focus: cis,cis,cis,cis-1,2,3,4-Cyclopentanetetracarboxylic Acid (CAS: 3786-91-2)
Application: Ligand for Metal-Organic Frameworks (MOFs), Cross-linking agent, Chiral auxiliary precursor.[1]
Primary Differentiator: The "all-cis" stereochemistry imparts unique symmetry (
Executive Summary: The Stereochemical Challenge
In the synthesis of cyclopentanetetracarboxylic acid—typically via the oxidative cleavage of norbornene derivatives—multiple stereoisomers can form. The all-cis isomer is thermodynamically distinct and possesses a meso structure with a plane of symmetry.[3] Distinguishing this isomer from the cis,trans,cis or all-trans variants is critical, as the spatial arrangement of carboxylate groups dictates the topology of resulting MOFs and the efficacy of cross-linking reactions.
This guide provides the definitive spectroscopic fingerprint for the all-cis isomer, contrasting it with theoretical expectations for its isomers.
Structural Analysis & Symmetry
Understanding the symmetry is the prerequisite for interpreting the NMR data.
-
Configuration: All four carboxyl groups (-COOH) are oriented on the same face of the cyclopentane ring.[3]
-
Symmetry Element: A plane of symmetry (
) passes through the methylene carbon (C5) and bisects the C2–C3 bond. -
Expected Signal Count:
Isomer Comparison Table
| Isomer | Stereochemistry | Symmetry | Chirality | |
| All-cis (Target) | 1,2,3,4-cis | Meso ( | 5 (3 + 2) | Achiral |
| 1,3-trans | 1,2-cis, 2,3-trans, 3,4-cis | 5 or 9 | Chiral | |
| All-trans | Alternating (up/down) | 3 (1 + 2) | Achiral |
Experimental Data: 1H and 13C NMR Shifts
The following data represents the all-cis isomer. Note that chemical shifts are solvent-dependent; DMSO-
H NMR Data (400 MHz, DMSO- )
The spectrum is characterized by a distinct methylene pattern at C5 and two methine multiplets.
| Assignment | Shift ( | Multiplicity | Integration | Coupling Constants ( | Notes |
| -COOH | 12.10 | br s | 4H | - | Broad exchangeable peak. |
| H-2, H-3 | 3.33 | m | 2H | - | Deshielded by two flanking COOH groups.[1] |
| H-1, H-4 | 2.96 | m | 2H | Alpha to methylene (C5).[1] | |
| H-5a | 2.41 | m | 1H | Methylene proton (cis to COOH?).[1] | |
| H-5b | 2.03 | m | 1H | Methylene proton.[1] |
Key Diagnostic Feature:
The methylene protons (H-5a/b) are diastereotopic due to the rigid ring puckering, appearing as widely separated signals (
C NMR Data (100 MHz, DMSO- )
The 5-signal pattern confirms the
| Assignment | Shift ( | Type | Notes |
| C=O (Outer) | 173.5 - 175.0 | Carbonyl | C1/C4 Carboxyls. |
| C=O[1] (Inner) | 173.5 - 175.0 | Carbonyl | C2/C3 Carboxyls. |
| C-1, C-4 | ~55.0 - 58.8 | Methine | Referenced from acid chloride derivative.[1] |
| C-2, C-3 | ~55.0 - 58.8 | Methine | Typically slightly downfield of C1/C4. |
| C-5 | ~26.0 | Methylene | Distinctly upfield.[1] |
*Note: Exact carbonyl shifts vary with concentration and pH. In the acid chloride derivative (CDCl3), these appear at 169-171 ppm.[1][4]
Experimental Protocol: Sample Preparation
To ensure reproducibility and avoid aggregation artifacts (common with polycarboxylic acids), follow this protocol.
Reagents:
-
Compound: 15-20 mg of cis,cis,cis,cis-1,2,3,4-cyclopentanetetracarboxylic acid.[1]
-
Solvent: 0.6 mL DMSO-
(99.9% D). -
Internal Standard: TMS (0.05% v/v) - optional, residual DMSO peak (2.50 ppm) is preferred.[1]
Workflow:
-
Drying: Dry the solid compound under vacuum (40°C, 2 mbar) for 2 hours to remove hydration water, which can broaden -COOH and -OH signals.[1]
-
Dissolution: Add DMSO-
to the solid in a vial. Sonicate for 2 minutes. The "all-cis" isomer is sparingly soluble in chloroform; DMSO or D O is required. -
Filtration: If the solution is cloudy, filter through a glass wool plug directly into the NMR tube.
-
Acquisition:
-
1H: 16 scans, relaxation delay (
) 5 seconds (to allow relaxation of carboxyl protons). -
13C: 512-1024 scans, proton decoupled.
-
Synthesis & Identification Workflow
The "all-cis" isomer is typically generated via the oxidative cleavage of 5-norbornene-2,3-dicarboxylic anhydride.[1] The stereochemistry is established during the initial Diels-Alder step and preserved/modified during oxidation.
Caption: Synthetic pathway yielding the all-cis isomer. The relative stereochemistry is defined by the endo-adduct precursor.
References
-
BenchChem. A Researcher's Guide to Confirming the Stereochemistry of Cyclopentane-1,2,3,4-tetracarboxylic Acid Isomers.Link[1]
-
ChemicalBook. 1,2,3,4-Cyclopentanetetracarboxylic acid 13C NMR Spectrum.Link
-
Mishra, P. K., et al. "Preparation and Desalination of Semi-Aromatic Polyamide Reverse Osmosis Membranes." ResearchGate, 2024. (Provides Acid Chloride derivative data). Link
-
Sigma-Aldrich. Product Specification: cis,cis,cis,cis-1,2,3,4-Cyclopentanetetracarboxylic acid.[1]Link[1]
Sources
A Comparative Guide to the Thermal Degradation of CPTCA and PMDA Polyimides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in demanding applications across the aerospace, electronics, and medical device industries. The properties of a polyimide are intrinsically linked to the chemical structure of its monomeric precursors: a dianhydride and a diamine. This guide provides an in-depth comparison of the thermal degradation characteristics of two distinct types of polyimides: those derived from the conventional and widely used pyromellitic dianhydride (PMDA) and those synthesized from a dianhydride based on 4-carboxyphenoxy-terephthalic-acid (CPTCA).
While PMDA-based polyimides are known for their rigid, fully aromatic backbone, leading to exceptional thermal stability, the incorporation of flexible ether and ester-like linkages in the CPTCA-derived monomer offers a different set of properties that may be advantageous for specific applications. Understanding the trade-offs in thermal stability is crucial for material selection and design in advanced research and development. This guide will delve into the structural differences, present and compare available experimental thermal analysis data, and provide a foundational understanding of the degradation mechanisms.
Structural and Mechanistic Considerations
The thermal stability of a polyimide is largely dictated by the bond dissociation energies within its polymer backbone and the overall chain rigidity. The chemical structures of the dianhydride monomers play a pivotal role in defining these characteristics.
Pyromellitic Dianhydride (PMDA): PMDA is a planar, aromatic molecule that forms a highly rigid and thermally stable imide ring system upon polymerization with a diamine. The resulting polyimide backbone, particularly when combined with an aromatic diamine like 4,4'-oxydianiline (ODA), consists of a continuous chain of aromatic and imide rings. This rigid structure and the high bond strength of the aromatic C-C and C-N bonds contribute to its exceptional thermal and oxidative stability.
CPTCA-Derived Dianhydride: A dianhydride derived from 4-carboxyphenoxy-terephthalic-acid (CPTCA) introduces flexible ether (-O-) and ester-like linkages into the polyimide backbone. While direct literature on a specific CPTCA dianhydride is scarce, a closely related and illustrative structure is that of a dianhydride synthesized from 4-(p-carboxyphenoxy)phthalic anhydride. The presence of these flexible groups disrupts the planarity and rigidity of the polymer chain, leading to different thermal degradation behavior compared to the purely aromatic PMDA-based polyimides. These flexible linkages can serve as initiation sites for thermal degradation at lower temperatures.[1]
The following diagram illustrates the key structural differences between a PMDA-based and a hypothetical CPTCA-based polyimide repeating unit.
Caption: Structural comparison of PMDA and hypothetical CPTCA-based polyimide repeating units.
Comparative Thermal Degradation Analysis
The most common technique for evaluating the thermal stability of polymers is thermogravimetric analysis (TGA). TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Key parameters derived from TGA curves are the onset of decomposition temperature and the temperature at which a certain percentage of weight loss occurs (e.g., T5% and T10% for 5% and 10% weight loss, respectively).
PMDA-Based Polyimides
PMDA-based polyimides, such as PMDA-ODA (commercially known as Kapton®), are well-characterized and serve as a benchmark for high-temperature polymers.
-
Decomposition Onset: The thermal degradation of PMDA-ODA in an inert atmosphere typically begins at temperatures above 500°C.[2]
-
Degradation Mechanism: The initial degradation involves the cleavage of the imide rings.[3]
-
TGA Data: TGA studies consistently show that PMDA-ODA exhibits a 5% weight loss temperature (T5%) in the range of 550-580°C in a nitrogen atmosphere.[2]
CPTCA-Based Polyimides
-
Decomposition Onset: The presence of ether and ester-like linkages is known to create alternative and lower-energy pathways for thermal degradation.[1]
-
TGA Data (Analogous System): For poly(amideimide)s derived from 4-(p-carboxyphenoxy)phthalic anhydride, the reported 10% weight loss temperatures (T10%) are in the range of 425-461°C.[4]
Data Summary and Comparison
The following table summarizes the key thermal degradation parameters for PMDA-based polyimides and the analogous CPTCA-like poly(amideimide).
| Polymer Type | Monomer Structure | Key Structural Feature | T5% (°C, N2 atm) | T10% (°C, N2 atm) | Char Yield at 800°C (N2 atm) | Reference(s) |
| PMDA-based Polyimide | PMDA + Aromatic Diamine | Fully aromatic, rigid backbone | ~550 - 580 | ~580 - 600 | High (~60%) | [2] |
| CPTCA-like Poly(amideimide) | 4-(p-carboxyphenoxy)phthalic anhydride + Aromatic Diamine | Ether and ester-like linkages | Not reported | ~425 - 461 | Not reported | [4] |
Key Observation: The data strongly suggests that the incorporation of ether and ester-like functionalities in the polyimide backbone, as is the case with a CPTCA-derived structure, leads to a significant reduction in thermal stability compared to the highly rigid, fully aromatic structure of PMDA-based polyimides. The onset of thermal degradation for the CPTCA-analogous system is approximately 100-150°C lower than that of PMDA-based systems.
Experimental Protocol: Thermogravimetric Analysis (TGA) of Polyimide Films
This section provides a detailed, step-by-step methodology for conducting a TGA experiment to compare the thermal stability of different polyimide films.
Objective: To determine and compare the thermal degradation profiles of CPTCA and PMDA polyimide films.
Apparatus: Thermogravimetric Analyzer (TGA)
Materials:
-
Polyimide film sample (CPTCA-based)
-
Polyimide film sample (PMDA-based)
-
High-purity nitrogen gas (or air, for oxidative degradation studies)
-
Sample pans (platinum or ceramic)
-
Microbalance
Procedure:
-
Sample Preparation:
-
Carefully cut a small, representative sample of the polyimide film (typically 3-10 mg).
-
Ensure the sample is clean and free of any surface contaminants.
-
Accurately weigh the sample using a microbalance and record the initial mass.
-
Place the sample flat in the TGA sample pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.
-
Set the temperature program:
-
Initial temperature: Ambient (e.g., 30°C)
-
Heating rate: A constant rate, typically 10°C/min or 20°C/min.[5]
-
Final temperature: A temperature at which the sample is expected to be fully decomposed (e.g., 800-1000°C).
-
-
-
Data Acquisition:
-
Start the TGA experiment.
-
The instrument will record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Determine the onset of decomposition temperature, which is often taken as the temperature at which a 5% weight loss (T5%) occurs.[6]
-
Determine the temperature at 10% weight loss (T10%).
-
Determine the char yield, which is the percentage of residual mass at the end of the experiment (e.g., at 800°C).
-
The derivative of the TGA curve (DTG curve) can also be plotted to identify the temperatures of maximum decomposition rates.
-
The following diagram illustrates the experimental workflow for comparing the thermal stability of the two polyimide types.
Caption: Experimental workflow for comparative TGA analysis of CPTCA and PMDA polyimides.
Conclusion
The choice between CPTCA and PMDA as a dianhydride precursor for polyimides has a profound impact on the thermal stability of the resulting polymer. PMDA-based polyimides, with their rigid, fully aromatic backbones, exhibit exceptional thermal stability, with decomposition commencing well above 500°C. In contrast, the introduction of flexible ether and ester-like linkages in CPTCA-based polyimides, as inferred from data on structurally similar polymers, leads to a notable decrease in thermal stability, with degradation likely initiating in the 400-450°C range.
This lower thermal stability in CPTCA-based systems is a direct consequence of the lower bond dissociation energies of the ether and ester-like groups compared to the robust aromatic and imide linkages that dominate the PMDA-based polymer backbone. While this may limit their use in extreme high-temperature applications, the increased flexibility imparted by the CPTCA monomer may offer advantages in processability and other mechanical properties, making them suitable for a different range of applications. For researchers and professionals in materials science and drug development, a thorough understanding of these structure-property relationships is paramount for the rational design and selection of polyimides tailored to specific performance requirements.
References
-
Delvigs, P. (n.d.). Polyimides from Some Diaminoanthraquinones and Pyromellitic Dianhydride. DTIC. Available at: [Link]
- Brumă, M., et al. (n.d.). COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie.
-
Hoyle, C. F. (n.d.). Photodegradation of Polyimides 2. Thermal Property Changes of Polyimides Based on a Perfluorinated Dianhydride. DTIC. Available at: [Link]
-
TA Instruments. (n.d.). Thermo-Mechanical Properties of Polyimide Films for High Temperature Applications. Available at: [Link]
- Hsiao, S.-H., et al. (2007). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS.
- BenchChem. (2025).
- MATEC Web of Conferences. (2018). Preparation and Characterization of High Temperature Resistant Polyimide Films. 165, 03004.
- Sasaki, Y. C. (1998). The effects of cure temperature history on the stability of polyimide films. Journal of the Chinese Institute of Engineers, 21(4), 461-466.
- Murakami, M., & Ohta, Y. (2012). Thermal degradation mechanism, carbon precursor structure, and graphitization reaction of PMDA-ODA type polyimide. Carbon, 50(10), 3585-3594.
- Adamczak, A. D., et al. (2010). Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite. Journal of Applied Polymer Science, 116(4), 2254-2261.
- Qiu, W., et al. (2011).
- Hsiao, S.-H., & Lin, S.-Y. (1998). Synthesis and Properties of Poly(ether imide)s Derived from 2,6-Bis(3,4-dicarboxyphenoxy)naphthalene Dianhydride and Aromatic Diamines. Journal of Polymer Science Part A: Polymer Chemistry, 36(10), 1657-1665.
- Ghosh, A., & Halder, S. (2012). Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO2 Composite Films. International Journal of Molecular Sciences, 13(4), 5016-5030.
- Chennapuram, M., et al. (n.d.).
- Rajasekar, S., & Venkatesan, D. (2013). Synthesis and characterization of poly(amideimide)s from 4-(p-carboxyphenoxy)phthalic anhydride and 4-(p-carboxybenzoyl) phthalic anhydride. Polymer, 54(21), 5626-5633.
- Zhang, Y., et al. (2022). Preparation and Properties of Modified Phenylethynyl Terminated Polyimide with Neodymium Oxide. Polymers, 14(12), 2368.
- Kim, D., et al. (2025). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances, 15(35), 24681-24690.
- Al-Sayaghi, M. A. Q., et al. (n.d.). Physicochemical and thermal effects of pendant groups, spatial linkages and bridging groups on the formation and processing of polyimides. UND Scholarly Commons.
- Zhang, Y., et al. (2021). Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. Polymers, 13(21), 3795.
- Kricheldorf, H. R., & Probst, N. (1998). New Poly(ether imide)s, 4a) Poly(ether imide)s derived from N,N'-bis(4-aminophenyl)-2,6-pyridinedicarboxamide. Macromolecular Chemistry and Physics, 199(5), 861-867.
- Wang, Z., et al. (2018). Development and characterization of homo, co and terpolyimides based on BPDA, BTDA, 6FDA and ODA with low dielectric constant. RSC Advances, 8(48), 27367-27375.
- Ikhsan, M., et al. (2021). Characterization and Thermal Degradation Study of Carbonization the Polyimide (PMDA/ODA)/Fe Composite Films.
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Comprehensive Guide to Mass Spectrometry Fragmentation Patterns of Cyclopentanetetracarboxylic Esters
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology
Introduction and Analytical Challenges
Cyclopentanetetracarboxylic acid (CPTA) and its ester derivatives are highly functionalized cycloaliphatic compounds. They are extensively utilized as monomers for high-performance colorless polyimides[1], crosslinking agents for textiles, and as synthetic analogues for carboxylate-rich alicyclic molecules (CRAMs) found in complex dissolved organic matter[2].
From an analytical perspective, the presence of four ester groups on a rigid cyclopentane ring introduces significant steric hindrance and complex gas-phase chemistry. As a Senior Application Scientist, I have observed that selecting the correct mass spectrometry (MS) ionization technique is not merely a matter of preference, but a strict requirement dictated by the analyte's thermal stability, volatility, and proton affinity. This guide objectively compares the performance of Electron Impact (EI) and Electrospray Ionization (ESI) platforms for characterizing these esters, providing the causality behind their fragmentation behaviors.
Mechanistic Principles of Fragmentation
Understanding why a molecule fragments is more critical than simply memorizing the resulting mass-to-charge (m/z) ratios. The fragmentation of cyclopentanetetracarboxylic esters is governed by two primary factors: the internal energy imparted during ionization and the "ortho-effect" facilitated by the spatial proximity of the ester moieties[2].
Electron Impact (GC-EI-MS)
Under hard ionization (70 eV), the molecular ion (
-
Primary Cleavage: The dominant pathway is the loss of a methoxy radical (•OCH₃, -31 Da) to form a resonance-stabilized acylium ion at m/z 271.
-
Secondary Cleavage: Alternatively, the entire carbomethoxy group can be lost as a radical (•COOCH₃, -59 Da), yielding an m/z 243 fragment.
Electrospray Ionization (LC-ESI-MS/MS)
ESI provides a much softer approach, preserving the intact molecule as a protonated
-
Neutral Loss of Methanol: The proximity of the ester groups allows a protonated ester to abstract a hydrogen from an adjacent ester or ring carbon, expelling neutral methanol (CH₃OH, 32 Da) and forming a highly stable gas-phase cyclic anhydride[2].
-
Decarbonylation/Decarboxylation: Subsequent losses of CO (28 Da) and CO₂ (44 Da) are common as the ring system undergoes contraction.
Figure 1: Major Electron Impact (EI) fragmentation pathways for tetramethyl cyclopentanetetracarboxylate.
Comparative Performance: GC-EI-MS vs. LC-ESI-HRMS
To objectively compare these analytical alternatives, we must evaluate the data generated from a standardized reference compound—tetramethyl cyclopentane-1,2,3,4-tetracarboxylate (Exact Mass: 302.1002 Da).
Table 1: Quantitative Mass Spectrometry Data Comparison
| Analytical Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Dominant Neutral Losses | Primary Application |
| GC-MS | EI (70 eV) | 302 ( | 271, 243, 211, 184 | •OCH₃ (31 Da), •COOCH₃ (59 Da) | Structural fingerprinting, volatile derivative analysis |
| LC-HRMS | ESI (+) HCD | 303.1074 ( | 271.0812, 243.0863 | CH₃OH (32 Da), CO (28 Da) | Exact mass determination, functional group mapping |
| LC-HRMS | ESI (+) CID | 325.0894 ( | 293.0632, 265.0683 | CH₃OH (32 Da) | Intact molecular weight confirmation |
Insight: GC-EI-MS excels at generating highly reproducible spectral libraries for structural confirmation. However, LC-ESI-HRMS is vastly superior for identifying unknown oligomers or partially esterified derivatives due to the preservation of the precursor ion and the high mass accuracy of the fragments[4].
Self-Validating Experimental Protocols
A protocol is only as reliable as its built-in validation mechanisms. The following workflows are designed with internal causality checks to ensure absolute data integrity.
Protocol A: GC-EI-MS Analysis of CPTA Methyl Esters
Causality Check: Free polycarboxylic acids are highly polar and will irreversibly adsorb to the GC inlet or column stationary phase, causing severe peak tailing and thermal degradation[5]. Derivatization to methyl esters is mandatory to increase volatility and thermal stability.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the CPTA sample in 1.0 mL of anhydrous methanol. Add 100 µL of Boron trifluoride (
) in methanol (14% w/v). -
Derivatization Reaction: Heat the mixture at 60°C for 30 minutes. The Lewis acid catalyst (
) drives the esterification to completion by lowering the activation energy of the nucleophilic acyl substitution. -
Extraction: Quench the reaction with 1.0 mL of saturated NaCl solution and extract with 2.0 mL of LC-MS grade hexane. The non-polar methyl esters will partition entirely into the upper hexane layer.
-
Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm). Utilize a temperature gradient: 80°C (hold 1 min) ramped to 280°C at 15°C/min.
-
Mass Analysis: Operate the mass spectrometer in EI mode at 70 eV. Set the scan range from m/z 50 to 400.
-
System Validation (Self-Check): Inject a blank hexane sample immediately post-run. The absolute absence of m/z 271 or 243 peaks validates that no inlet carryover or stationary phase degradation occurred.
Protocol B: LC-ESI-HRMS/MS Analysis
Causality Check: While LC-MS can theoretically analyze both free acids and synthesized esters, highly oxygenated esters readily sequester ambient sodium ions to form
Step-by-Step Methodology:
-
Sample Preparation: Dilute the esterified sample to a final concentration of 1 µg/mL in a 50:50 mixture of Acetonitrile/Water containing 0.1% Formic Acid[5].
-
UHPLC Separation: Inject 2 µL onto a C18 reverse-phase column (100 x 2.1 mm, 1.7 µm particle size). Elute using a 10-minute linear gradient from 5% to 95% Acetonitrile (0.1% FA).
-
HRMS Detection: Utilize an Orbitrap or FT-ICR mass spectrometer in positive ESI mode. Set the spray voltage to 3.5 kV, capillary temperature to 250°C, and S-lens RF level to 50.
-
Tandem MS (
): Isolate the precursor (m/z 303.1074) using a quadrupole isolation window of 1.0 m/z. Apply HCD at a normalized collision energy (NCE) of 30%. -
System Validation (Self-Check): Monitor the exact mass error of the precursor ion. A mass accuracy of <3 ppm strictly validates the calibration state of the HRMS instrument and confirms the empirical formula.
Figure 2: End-to-end analytical workflow for mass spectrometry of polycarboxylic esters.
References
- Determination of molecular formulas of natural organic matter molecules by (ultra-)
- Preimidization of Unreactive Cycloaliphatic Dianhydrides to Enable Room-Temperature Polymerization for Colorless Polyimides Source: Chemistry of Materials - ACS Publications URL
- Enhanced Structural Understanding of Dissolved Organic Matter through Comparative LC/MS2 Analysis with Synthetic Carboxylate Rich Alicyclic Molecules Source: Analytical Chemistry - ACS Publications URL
- Alkali Metal Cations Bonding to Carboxylate Anions: Studies using Mass Spectrometry and Quantum Chemical Calculations Source: The Journal of Physical Chemistry A - ACS Publications URL
- Characterization of Polyester Coatings Intended for Food Contact by Different Analytical Techniques and Migration Testing by LC-MSn Source: MDPI URL
Sources
A Comparative Guide to the Electrochemical Performance of Tetracarboxylic Acid-Based MOFs: Benzene-tetracarboxylic Acid vs. a CPTCA Analogue
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
In the pursuit of advancing electrochemical energy storage and sensing, the rational design of Metal-Organic Frameworks (MOFs) is paramount. The choice of organic linker plays a critical role in determining the ultimate performance of these materials. This guide was intended to provide a direct, data-driven comparison of the electrochemical performance of MOFs derived from two distinct tetracarboxylic acid linkers: the rigid 1,2,4,5-benzene-tetracarboxylic acid (BTCA, also known as pyromellitic acid) and the more flexible 3,3',4,4'-diphenyl ether tetracarboxylic acid (CPTCA).
However, after a comprehensive review of the current scientific literature, we have found a notable absence of published experimental data specifically detailing the electrochemical performance of MOFs synthesized with the CPTCA ligand. While the field of MOF electrochemistry is vibrant and rapidly expanding, it appears that CPTCA-based MOFs have not yet been extensively explored for applications such as supercapacitors or batteries.
Therefore, a direct, evidence-based comparison as originally envisioned is not feasible at this time.
In the spirit of scientific inquiry and to provide valuable insights to researchers in this domain, we have adapted this guide to offer a comprehensive overview of the well-documented electrochemical performance of BTCA-based MOFs. Furthermore, to explore the potential impact of linker flexibility—a key structural feature of CPTCA—we will draw a well-reasoned analogy from a direct comparative study of cobalt-based MOFs synthesized with BTCA and the aliphatic, flexible 1,2,3,4-cyclopentane-tetracarboxylic acid (CPTC).[1][2] This will allow us to hypothesize on the potential electrochemical characteristics of CPTCA-based MOFs, providing a scientifically grounded direction for future research.
The Influence of the Organic Linker on MOF Electrochemical Performance
The organic linker in a MOF is not merely a structural scaffold; it profoundly influences the material's electronic properties, porosity, and stability, all of which are critical determinants of electrochemical performance. Key characteristics of the linker that dictate performance include:
-
Rigidity vs. Flexibility: Rigid linkers, such as BTCA, often lead to highly ordered, porous structures with permanent porosity.[3] Flexible linkers, like CPTCA with its ether bridge, can result in more dynamic frameworks that may exhibit different ion transport properties.
-
Conjugation and Electronic Conductivity: The degree of π-conjugation within the linker can impact the overall electronic conductivity of the MOF, a crucial factor for efficient charge transfer in electrochemical applications.[4]
-
Functional Groups: The nature and position of coordinating groups (in this case, carboxylic acids) determine the coordination geometry with the metal nodes and the overall topology of the framework.
Electrochemical Profile of Benzene-tetracarboxylic Acid (BTCA)-Based MOFs
BTCA is a widely employed linker in the synthesis of MOFs for electrochemical applications due to its rigid, planar structure and the presence of four carboxylate groups that can coordinate with metal centers to form robust, multidimensional frameworks.[3][5]
Supercapacitor Applications
In the context of supercapacitors, the performance of BTCA-based MOFs is often evaluated based on their specific capacitance, rate capability, and cycling stability. For instance, a study on cobalt-based MOFs (Co-BTCA) for supercapacitor applications revealed a specific capacity of 372 C/g.[1] The porous nature of these MOFs provides a high surface area for ion adsorption, contributing to their charge storage capacity.
Battery Applications
BTCA-based MOFs have also been investigated as electrode materials for lithium-ion batteries (LIBs). For example, a cobalt-based MOF supported by pyromellitic acid, after calcination, was used as an anode material for LIBs and demonstrated a high reversible specific capacity.[6] In another study, an antimony-based MOF using pyromellitic acid (Sb-PMA) as a linker showed promising performance as an anode for sodium-ion batteries, exhibiting good cycle stability.[7][8] The porous framework of the MOF can buffer the volume changes that occur during the insertion and extraction of ions, thereby enhancing the cycling stability of the battery.
The Analogy: Insights from the CPTC vs. BTCA Comparative Study
To extrapolate the potential performance of CPTCA-based MOFs, we turn to a direct comparative study of cobalt-based MOFs synthesized with the rigid BTCA and the flexible, aliphatic CPTC for supercapacitor applications.[1][2][3]
Structural and Morphological Differences
The fundamental structural variance between the rigid, planar benzene ring of BTCA and the flexible, non-planar cyclopentane ring of CPTC directly influences the resulting MOF architecture.[1] This difference in linker geometry can lead to variations in pore size, pore connectivity, and overall framework topology.
Comparative Electrochemical Performance
A head-to-head comparison of cobalt-based MOFs revealed a significant difference in their electrochemical performance for supercapacitor applications. The key findings are summarized in the table below:
| Performance Metric | Co-CPTC MOF (Flexible Linker) | Co-BTCA MOF (Rigid Linker) | Reference |
| Specific Capacity (C/g) | 664 | 372 | [1] |
The Co-CPTC MOF, with its flexible aliphatic linker, exhibited a substantially higher specific capacity compared to its aromatic counterpart, Co-BTCA.[1] This suggests that the flexibility of the organic linker can have a profound and positive impact on the charge storage properties of the resulting MOF.
Hypothesizing the Electrochemical Performance of CPTCA-Based MOFs
Based on the insights from the CPTC vs. BTCA study, we can formulate a hypothesis regarding the potential electrochemical performance of MOFs derived from CPTCA. The CPTCA ligand possesses an ether linkage, which introduces a degree of flexibility that is absent in the rigid BTCA linker.
This flexibility could lead to:
-
Enhanced Ion Accessibility: The dynamic nature of a CPTCA-based framework might facilitate more efficient diffusion of electrolyte ions to the electrochemically active metal centers, potentially leading to improved rate capability.
-
Increased Structural Adaptability: The ability of the framework to "breathe" or undergo subtle structural changes upon ion insertion/extraction could accommodate the mechanical stress associated with cycling, potentially leading to enhanced cycling stability.
-
Higher Specific Capacitance: Similar to the trend observed with the CPTC linker, the flexibility of CPTCA could lead to a MOF structure that exposes more active sites for faradaic reactions, resulting in a higher specific capacitance.
It is crucial to emphasize that these are hypotheses based on an analogy. The actual electrochemical performance of CPTCA-based MOFs will depend on a multitude of factors, including the choice of metal node, the specific synthesis conditions, and the resulting crystal structure.
Experimental Protocols
To encourage and facilitate research in this promising area, we provide detailed, step-by-step methodologies for the synthesis of a generic BTCA-based MOF and the subsequent electrochemical characterization. These protocols can be adapted for the synthesis and evaluation of novel CPTCA-based MOFs.
Synthesis of a Cobalt-Benzene-tetracarboxylic Acid (Co-BTCA) MOF
This protocol is based on a solvothermal synthesis method.
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
1,2,4,5-Benzenetetracarboxylic acid (Pyromellitic acid, H₄BTCA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve a specific molar ratio of Co(NO₃)₂·6H₂O and H₄BTCA in a solvent mixture of DMF and ethanol.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the mixture at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).
-
After the reaction is complete, allow the oven to cool down to room temperature naturally.
-
Collect the resulting crystalline product by filtration.
-
Wash the product thoroughly with DMF and then with ethanol to remove any unreacted precursors.
-
Dry the final product in a vacuum oven at a suitable temperature (e.g., 80 °C) overnight.
Electrochemical Characterization
Working Electrode Preparation:
-
Prepare a slurry by mixing the synthesized MOF powder (active material), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of 80:10:10 in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP).
-
Coat the slurry uniformly onto a current collector (e.g., nickel foam or carbon paper).
-
Dry the coated electrode in a vacuum oven at a specific temperature (e.g., 100 °C) for 12 hours.
-
Press the electrode at a specific pressure to ensure good contact between the active material and the current collector.
Electrochemical Measurements:
All electrochemical measurements should be performed using a three-electrode system in a suitable aqueous electrolyte (e.g., 2 M KOH). The system consists of the prepared MOF-based electrode as the working electrode, a platinum wire or foil as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Cyclic Voltammetry (CV): CV is used to evaluate the capacitive behavior and identify the redox reactions of the electrode material. Scans are typically performed at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within a specific potential window.
-
Galvanostatic Charge-Discharge (GCD): GCD tests are conducted at different current densities to determine the specific capacitance, energy density, and power density of the electrode.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the charge transfer resistance and ion diffusion kinetics of the electrode. The measurements are typically performed in a frequency range from 100 kHz to 0.01 Hz.
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: A conceptual diagram illustrating the structural differences and hypothesized electrochemical performance of MOFs derived from rigid BTCA versus flexible CPTCA linkers.
Caption: A streamlined workflow for the synthesis and electrochemical characterization of MOF-based electrode materials.
Future Directions and a Call for Research
The absence of experimental data on the electrochemical performance of CPTCA-based MOFs represents a clear research gap and a compelling opportunity. We strongly encourage researchers in the materials science and electrochemistry communities to explore the synthesis and characterization of this promising class of MOFs.
Key research questions to address include:
-
How does the flexibility of the CPTCA linker influence the resulting MOF topology and porosity?
-
What is the intrinsic electronic conductivity of CPTCA-based MOFs, and can it be enhanced?
-
How do the electrochemical performances (specific capacitance, rate capability, cycling stability) of CPTCA-based MOFs compare to their BTCA-based counterparts when used in supercapacitors and batteries?
Answering these questions will not only expand our fundamental understanding of structure-property relationships in MOFs but could also pave the way for the development of next-generation energy storage materials with superior performance.
References
- A Head-to-Head Battle of Organic Linkers: Cyclopentane-1,2,3,4- tetracarboxylic Acid vs. Benzene-1,2 - Benchchem.
- Elucidating the redox activity of cobalt-1,2,3,4-cyclopentane-tetracarboxylic acid and 1,2,4,5-benzene-tetracarboxylic acid-based metal–organic frameworks for a hybrid supercapacitor - ResearchGate.
- Elucidating the redox activity of cobalt-1,2,3,4-cyclopentane-tetracarboxylic acid and 1,2,4,5-benzene-tetracarboxylic acid-based metal–organic frameworks for a hybrid supercapacitor - RSC Publishing.
- Construction of hierarchical multilayered nanomaterials derived from Co-MOFs supported by pyromellitic acid for advanced lithium storage performance - New Journal of Chemistry (RSC Publishing).
- Synthesis of Sb–pyromellitic acid metal–organic framework material and its sodium storage properties - PMC.
- Synthesis of Sb–pyromellitic acid metal–organic framework material and its sodium storage properties - RSC Publishing.
- High-performance effective metal–organic frameworks for electrochemical applications.
- Study of Electrochemical Behaviour of Binder-free Nickel Metal-Organic Framework derived by Benzene-1,3,5- tricarboxylic acid for Supercapacitor Electrode - SSRN.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pure.psu.edu [pure.psu.edu]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. Metal-organic framework composites for energy conversion and storage [jos.ac.cn]
- 5. "Fundamentals of Electrochemical Impedance Spectroscopy for Macrohomoge" by Xiang Li, Qiu-An Huang et al. [jelectrochem.xmu.edu.cn]
- 6. Frontiers | Enhancing Capacity and Stability of Anionic MOFs as Electrode Material by Cation Exchange [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. oaepublish.com [oaepublish.com]
Comparative Crystallographic Analysis of 1,2,3,4-Cyclopentanetetracarboxylic Acid Isomers
An In-depth Technical Guide to the Isomers of Cyclopentane-1,2,3,4-tetracarboxylic Acid
Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2][3]
Executive Summary
1,2,3,4-Cyclopentanetetracarboxylic acid (CPTCA) is a versatile alicyclic polycarboxylic acid used extensively in crystal engineering, particularly in the synthesis of Metal-Organic Frameworks (MOFs) and pharmaceutical co-crystals.[4] Its utility stems from its four carboxyl groups attached to a flexible cyclopentane ring, allowing for diverse supramolecular architectures.[1][3]
This guide provides a technical comparison of the CPTCA stereoisomers, focusing on the commercially dominant cis,cis,cis,cis isomer and its structural relationships with trans-variants.[4] We analyze their crystallographic signatures, hydrogen-bonding potential, and experimental protocols for structural determination.[4]
Stereochemical & Structural Landscape[4]
The stereochemistry of 1,2,3,4-CPTCA is defined by the relative orientation of the four carboxylic acid groups on the cyclopentane ring.[4] While multiple stereoisomers are theoretically possible, two primary configurations dominate the literature and synthetic pathways.
Isomer Classification[4]
| Isomer Configuration | Common Name | Symmetry Elements | Chirality | Key Structural Feature |
| (1R,2S,3R,4S) | cis,cis,cis,cis-CPTCA | Plane of Symmetry ( | Meso (Achiral) | All four -COOH groups reside on the same face (syn) of the ring.[4] Favors "envelope" conformation to minimize steric strain. |
| (1R,2R,3S,4S) | trans,cis,trans-CPTCA | Center of Inversion ( | Meso (Achiral) | Alternating up-down-up-down arrangement.[4] Maximizes distance between bulky groups; often thermodynamically more stable. |
| (1R,2R,3R,4R) | all-trans-CPTCA | Chiral (Enantiomeric pair) | Less common; typically obtained via specific stereoselective routes.[4] |
Crystallographic Case Study: The cis,cis,cis,cis Motif
The cis,cis,cis,cis isomer (CAS 3786-91-2) is the standard commercial form.[4] Its crystal packing is dominated by the need to satisfy four strong hydrogen bond donors.
-
Conformation: The cyclopentane ring typically adopts an envelope or twisted half-chair conformation to relieve the eclipsing strain of the four cis substituents.
-
Supramolecular Synthon: In the solid state, the cis-arrangement facilitates the formation of molecular sheets or 3D hydrogen-bonded networks rather than simple dimers, as the acid groups are directed outward from a single face.[4]
Reference Data: Co-Crystal Behavior
While pure acid unit cells vary by solvation, the cis,cis,cis,cis-CPTCA structural motif is well-characterized in co-crystals, such as with 4,4'-bipyridine.[4]
Table 1: Crystallographic Parameters of CPTCA in Co-Crystalline Systems Source: Derived from structural data of CPTCA-Bipyridine systems [1]
| Parameter | Value (Example System) | Structural Significance |
| Crystal System | Orthorhombic | Indicates high symmetry in packing.[4] |
| Space Group | Pbcn or Pnma | Centrosymmetric packing is common even for the meso acid. |
| Unit Cell (a) | ~12.94 Å | Axis typically defined by the bipyridine spacer length. |
| Unit Cell (b) | ~25.12 Å | Long axis accommodating the H-bonded chains. |
| Unit Cell (c) | ~5.44 Å | Short stacking axis (π-π interactions). |
| H-Bonding | O–H···N (1.6–1.8 Å) | Primary driver of assembly; acid-pyridine heterosynthon.[4] |
Experimental Protocols
Synthesis & Separation Workflow
The synthesis typically yields the cis,cis,cis,cis isomer via the Diels-Alder adduct of cyclopentadiene and maleic anhydride, followed by oxidative cleavage.[4]
Protocol:
-
Diels-Alder: React cyclopentadiene with maleic anhydride in ethyl acetate at -10°C to form endo-5-norbornene-2,3-dicarboxylic anhydride.
-
Ozonolysis: Treat the intermediate with
in acetic acid/water. -
Oxidation: Post-treat with
to cleave the ozonide to the tetracarboxylic acid.[2] -
Purification: Recrystallize from water/ethanol. The cis,cis,cis,cis isomer precipitates due to its specific solubility profile.[4]
Single Crystal Growth (Slow Evaporation)
To obtain diffraction-quality crystals of the acid or its co-crystals:
-
Dissolution: Dissolve 0.5 mmol of CPTCA in 10 mL deionized water (Solubility is moderate; mild heat may be required).
-
Co-former Addition (Optional): For co-crystals, add 1.0 mmol of base (e.g., bipyridine) in 10 mL methanol.
-
Mixing: Stir the aqueous and organic phases for 30 minutes.
-
Crystallization: Filter into a clean vial. Cover with parafilm and poke 3-5 pinholes.[4] Allow to stand at 25-35°C.
-
Harvesting: Colorless block/pillar crystals typically appear within 5-7 days.[4]
Visualization of Workflow
Figure 1: Step-by-step workflow for obtaining diffraction-quality crystals of CPTCA isomers.
Structural Comparison & Performance
Hydrogen Bonding Topology
The performance of CPTCA in MOFs and co-crystals is dictated by its H-bonding capability.[4]
-
Isomer 1 (cis,cis,cis,cis): The "bowl-like" shape creates a unique binding pocket. It tends to form discrete cages or 2D sheets where metal ions or co-formers sit within the concave cavity.
-
Isomer 2 (trans-variants): The alternating acid groups favor linear extension . This leads to 3D diamondoid or channel-like networks, often resulting in higher porosity in MOFs.[4]
Thermal Stability[4]
-
Acid Form: The cis,cis,cis,cis acid dehydrates to the dianhydride (CAS 6053-68-5) at ~190-213°C.[4]
-
Co-crystals: Co-crystallization with aromatic bases (e.g., bipyridine) significantly enhances thermal stability, often pushing decomposition >250°C due to the strength of the O–H···N heterosynthon.
Structural Logic Diagram
Figure 2: Structure-Property relationship showing how stereochemistry dictates the final supramolecular architecture.[4]
References
-
Crystal Structure of Bipyridine-CPTCA Co-crystal
-
Synthesis & Properties of CPTCA Isomers
-
MOF Applications of CPTCA
-
General Chemical Data (PubChem)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Manufacturer - Quality 6053-68-5,1,2,3,4-Cyclopentatetracarboxylic dianhydride| UIV Chem [riyngroup.com]
- 5. molforge.ai [molforge.ai]
- 6. Cyclopentane-1,2,3,4-tetracarboxylate | C9H6O8-4 | CID 19902011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CID 161957622 | C18H20O16 | CID 161957622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rel-(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetracarboxylic acid | C9H10O8 | CID 252253 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Viscosity & Rheological Performance of CPTCA-Derived Polyamic Acids
Executive Summary
This guide provides a technical analysis of Polyamic Acids (PAA) derived from Cyclopentane-1,2,3,4-tetracarboxylic dianhydride (CPTCA) . Unlike traditional aromatic dianhydrides (e.g., PMDA, BPDA) used in Kapton®-type films, CPTCA is an alicyclic monomer used specifically to synthesize Colorless Polyimides (CPI) .
Key Findings:
-
Viscosity Behavior: CPTCA-based PAAs exhibit lower inherent viscosity (
0.4–0.8 dL/g) compared to PMDA-based counterparts ( >1.0 dL/g) under identical stoichiometric conditions, primarily due to the lower electrophilicity of the alicyclic anhydride carbonyls. -
Optical Advantage: CPTCA eliminates the Charge Transfer Complex (CTC) formation, resulting in >90% optical transparency at 450nm, whereas aromatic PIs absorb heavily in this region.
-
Processability: Achieving high molecular weight (and thus coatable viscosity) with CPTCA requires stricter moisture control and longer reaction times (24–48h) compared to aromatic systems.
Chemical Architecture & Reactivity
To understand the viscosity differences, one must analyze the molecular origins of chain growth. Viscosity in PAA solution is a direct function of Molecular Weight (
The Reactivity Gap
-
Aromatic Dianhydrides (e.g., PMDA): The benzene ring acts as an electron-withdrawing group, making the anhydride carbonyl carbons highly electrophilic. Reaction with diamines is rapid and exothermic, quickly building high
. -
Alicyclic Dianhydrides (CPTCA): The saturated cyclopentane ring is electron-donating (inductive effect). This reduces the positive charge density on the carbonyl carbons, significantly slowing the nucleophilic attack by the diamine.
Structural Diagram (Graphviz)
The following diagram illustrates the synthesis pathway and the steric factors influencing viscosity.
Figure 1: Reaction workflow for CPTCA-based Polyamic Acid synthesis. Note the critical impact of trace water acting as a chain stopper.
Comparative Performance Analysis
The following data compares CPTCA against industry-standard dianhydrides.
Experimental Conditions:
-
Solid Content: 15 wt%
-
Diamine: 4,4'-Oxydianiline (ODA) used as the standard nucleophile.[1]
-
Temperature: 25°C
Table 1: Viscosity and Molecular Weight Comparison
| Dianhydride Type | Monomer | Inherent Viscosity ( | Molecular Weight ( | Optical Transmittance (450nm) | Reactivity Profile |
| Alicyclic (Target) | CPTCA | 0.45 – 0.65 dL/g | 35,000 – 60,000 | > 92% | Low (Slow build) |
| Alicyclic (Alt) | CBDA | 0.50 – 0.75 dL/g | 40,000 – 75,000 | > 90% | Low/Medium |
| Aromatic (Std) | PMDA | 1.20 – 1.80 dL/g | > 150,000 | < 10% (Yellow) | Very High (Fast build) |
| Aromatic (Flexible) | BPDA | 0.90 – 1.40 dL/g | 80,000 – 120,000 | < 40% (Amber) | High |
*Note: Inherent viscosity measured at 0.5 g/dL concentration in DMAc at 30°C.
Analysis of Data
-
Viscosity Ceiling: CPTCA systems struggle to reach the ultra-high viscosities (>1.5 dL/g) seen in PMDA systems. This is acceptable for spin-coating (requires ~10–50 Poise) but may require higher solid loading (20–25%) to achieve appropriate casting viscosity.
-
Solubility: Unlike PMDA-based polyimides which are insoluble after curing, CPTCA-based polyimides often retain solubility in polar solvents, aiding in reprocessing but requiring careful solvent selection during lithography steps.
Experimental Protocol: High-Viscosity CPTCA Synthesis
To maximize viscosity with CPTCA, one must overcome its low reactivity. This protocol is designed to force chain extension.
Materials
-
Monomer A: CPTCA (Sublimed grade, >99.5% purity).
-
Monomer B: TFMB (2,2'-bis(trifluoromethyl)benzidine) - Recommended for max transparency.
-
Solvent: DMAc (Anhydrous, <50 ppm water content).
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a 3-neck round bottom flask under nitrogen flow.
-
Critical: CPTCA is highly hygroscopic. Dry the monomer in a vacuum oven at 120°C for 5 hours prior to use. Hydrolyzed CPTCA (acid form) will not react with amines at room temperature.
-
-
Diamine Dissolution:
-
Charge TFMB diamine into the flask.
-
Add 80% of the calculated DMAc.
-
Stir until completely dissolved (clear solution).
-
-
Staged Dianhydride Addition (The "95/5" Rule):
-
Add 95% of the stoichiometric CPTCA.
-
Stir at 0–5°C for 2 hours. Low temperature prevents side reactions but reaction rate will be slow.
-
Allow temperature to rise to 25°C and stir for 12 hours.
-
Check viscosity visually. It will likely be low.
-
-
Viscosity Adjustment (Chain Extension):
-
Dissolve the remaining 5% CPTCA in the remaining solvent.
-
Add this solution dropwise while monitoring torque/viscosity.
-
Endpoint: Stop addition when the solution climbs the stirrer rod (Weissenberg effect).
-
-
Aging:
-
Stir for an additional 24 hours at room temperature. Unlike PMDA, CPTCA requires this long equilibration to maximize Mw.
-
Troubleshooting & Causality
Issue: Viscosity drops over time (24h storage).
-
Cause: Hydrolytic degradation.[2] The amide bond in PAA is in equilibrium with the anhydride/amine. If water is present, the anhydride hydrolyzes to dicarboxylic acid, permanently breaking the chain.
-
Solution: Store at -20°C under Argon. Use molecular sieves in the storage vessel.
Issue: Solution is cloudy.
-
Cause: Salt formation. The carboxyl groups of the PAA are forming salt complexes with the unreacted diamine.
-
Solution: Heat gently to 40°C to break the salt complex and encourage amidation, then cool back down.
References
-
Hasegawa, M. (2017). "Development of Solution-Processable Colorless Polyimides with Low Coefficient of Thermal Expansion." Journal of Photopolymer Science and Technology.
-
Matsumoto, T. (2000). "Non-aromatic Polyimides derived from Cycloaliphatic Monomers." Macromolecules.
-
Liaw, D.J., et al. (2012). "Advanced Polyimide Materials: Syntheses, Physical Properties and Applications." Progress in Polymer Science.
-
DuPont Teijin Films. (2024). "Kapton® Polyimide Film General Specifications." Technical Datasheet.
-
BenchChem. (2025). "Structure-Property Relationships of Alicyclic Polyimides." Polymer Database.
Sources
Cyclopentanetetracarboxylic acid proper disposal procedures
As a Senior Application Scientist, I frequently consult with research teams on the integration of highly functionalized organic acids into their drug development and materials science pipelines. 1,2,3,4-Cyclopentanetetracarboxylic acid (CPTA) is a highly valuable tetrabasic building block, but its handling requires rigorous safety and disposal protocols.
Because CPTA is highly water-soluble and acts as a severe mucosal irritant, improper disposal not only risks regulatory non-compliance but also poses a direct threat to laboratory personnel and local aquatic systems. Below is the definitive operational and disposal guide for CPTA, designed to ensure self-validating safety and environmental compliance.
Chemical Identity and Hazard Profile
To establish a baseline for safe operations, we must first quantify the physicochemical properties and hazard classifications of CPTA. Understanding these parameters dictates our choice of Personal Protective Equipment (PPE) and waste segregation strategy [1].
Table 1: Physicochemical and Hazard Summary of CPTA
| Property / Parameter | Value / Description |
| Chemical Name | cis,cis,cis,cis-1,2,3,4-Cyclopentanetetracarboxylic acid |
| CAS Number | 3786-91-2 (also 3724-52-5) |
| Molecular Formula | C9H10O8 |
| Molecular Weight | 246.17 g/mol |
| Hazard Classifications | Skin Irrit. 2 (H315), Eye Irrit. 2/2A (H319), STOT SE 3 |
| Environmental Mobility | Highly water-soluble; mobile in aquatic systems |
| Recommended PPE | N95/P100 dust mask, nitrile gloves, safety goggles (EN 166) |
Operational Handling & Spill Response Protocol
When working with CPTA, the primary operational risk is dust inhalation and subsequent mucosal irritation.
Causality Insight: CPTA is a heavily oxygenated tetrabasic acid. Upon contact with physiological moisture (sweat, tears, respiratory mucosa), it rapidly dissociates, leading to localized pH drops and acute chemical irritation [2]. Therefore, rigorous dust control is not merely a housekeeping measure—it is the primary defense mechanism against acute exposure.
Step-by-Step Spill Response Methodology:
-
Isolation & PPE: Immediately evacuate non-essential personnel from the spill zone. Don an N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and tight-fitting safety goggles[3].
-
Physical Containment: Do not use compressed air or dry sweeping, as this aerosolizes the particulates. Use clean, non-sparking tools to gently shovel the solid into a dedicated, sealable high-density polyethylene (HDPE) waste container [1].
-
Chemical Neutralization: Wash the spill area with a dilute alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acid, followed by copious amounts of water. Collect all wash water for hazardous disposal.
-
Self-Validation Check: Test the cleaned surface with universal pH indicator paper. A stable pH of 7 confirms complete neutralization, ensuring the area is safe to resume normal operations.
Step-by-Step Disposal Procedures
According to EPA guidelines (40 CFR Part 261), while CPTA may not be explicitly listed as a highly toxic RCRA waste, its acidic nature and potential to alter environmental pH classify its waste streams as hazardous [4]. It must never be discharged into the municipal sewer system. The universally preferred method of disposal is chemical incineration [4].
Causality Insight: Because CPTA is heavily oxygenated (C9H10O8), it possesses a lower inherent heat of combustion compared to standard hydrocarbon waste. To ensure complete thermal destruction and prevent the emission of unburned organic particulates, it must be co-incinerated with a high-BTU solvent [4].
Disposal Workflow:
-
Waste Segregation: Collect solid CPTA waste and aqueous/organic CPTA reaction mixtures in separate, clearly labeled, chemically compatible HDPE containers.
-
Solvent Blending (Pre-treatment):
-
In a certified fume hood, dissolve or suspend the CPTA waste in a combustible solvent (e.g., waste ethanol, methanol, or acetone).
-
Self-Validation Check: Visually inspect the mixture to ensure no large agglomerations remain. Complete dissolution ensures uniform injection into the incinerator's burner nozzle, preventing sludge buildup in waste lines.
-
-
Labeling and Storage: Seal the container and label it as "Hazardous Waste - Combustible Liquid/Toxic Acidic Admixture". Store in a secondary containment tray in a cool, dry waste accumulation area away from strong oxidizing agents.
-
Contractor Hand-off: Entrust the disposal to a licensed hazardous waste management facility. Explicitly specify that the waste requires an incinerator equipped with an afterburner and a wet scrubber system [4]. The scrubber is critical to neutralize any acidic combustion gases (e.g., CO2 and trace degradation products) before atmospheric release.
Process Visualization
Below is the logical workflow mapping the segregation, pre-treatment, and final destruction of CPTA waste streams.
Workflow for the segregation, solvent blending, and chemical incineration of CPTA waste.
References
Operational Safety Protocol: Handling Cyclopentanetetracarboxylic Acid (CPTCA)
Executive Summary & Hazard Profile
Cyclopentane-1,2,3,4-tetracarboxylic acid (CPTCA) is a polycarboxylic acid primarily utilized as a linker in Metal-Organic Framework (MOF) synthesis and as a cross-linking agent in polymer chemistry. While often categorized under generic "Irritant" warnings, its specific handling requirements are dictated by its physical form (fine crystalline powder) and its high acidity upon solubilization.
Core Hazard Metrics:
-
Physical State: White to off-white powder/crystal.[1]
-
Signal Word: WARNING
-
Key H-Codes:
-
Acidity: As a tetracarboxylic acid, CPTCA is polyprotic. Aqueous solutions can reach low pH levels rapidly, posing immediate corrosive risks to mucous membranes.
PPE Decision Matrix
Effective safety is not static; it adapts to the operational context. The following matrix defines the required protection levels based on the specific experimental phase.
| Operational Phase | Primary Risk | Hand Protection | Eye/Face Protection | Body Protection | Respiratory |
| A. Solids Handling (Weighing, Transfer) | Inhalation of dust; Ocular micro-abrasion | Nitrile (Disposable) Min Thickness: 0.11 mm (4 mil) | Safety Goggles ANSI Z87.1 / EN 166 | Lab Coat Cotton/Poly Blend | Fume Hood If unavailable: N95/P100 Mask |
| B. Solution Prep (Aqueous/Alcoholic) | Acidic Splash; Skin absorption | Nitrile (Extended Cuff) Double-gloving recommended | Safety Goggles + Face Shield If volume > 500mL | Lab Coat + Apron Chemical Resistant (PVC/Rubber) | Fume Hood Mandatory |
| C. MOF Synthesis (Solvents: DMF/DEF) | Solvent Permeation | Laminate / Thicker Nitrile Min Thickness: 0.15 mm (6 mil) | Safety Goggles | Lab Coat | Fume Hood Mandatory |
Technical Rationale: Glove Selection Logic
Expert Insight: Many researchers default to standard nitrile gloves without considering the solvent vector . CPTCA itself is a solid acid and does not permeate nitrile rubber rapidly. However, CPTCA is frequently dissolved in aggressive polar aprotic solvents like Dimethylformamide (DMF) or Dimethylacetamide (DMAc) for MOF synthesis.
-
Scenario 1 (Solid/Water/Methanol): Standard Nitrile (0.11 mm) offers >480 minutes of breakthrough time against solid acids and short-term splash protection for alcohols.
-
Scenario 2 (DMF/DMAc): Thin nitrile gloves degrade rapidly (breakthrough <10 minutes) when exposed to DMF.
-
Protocol: If handling CPTCA in DMF, use double-gloving (inner nitrile, outer chemically resistant laminate) or high-thickness nitrile (>0.2 mm) and change immediately upon splash contact.
-
Visualizing the Safety Workflow
The following diagram outlines the decision logic for PPE selection and handling procedures to ensure self-validating safety.
Figure 1: Decision logic for selecting Personal Protective Equipment based on the physical state and solvent system used with Cyclopentanetetracarboxylic acid.
Operational Protocols
Protocol A: Weighing & Transfer (Solid)
Objective: Prevent inhalation of acidic dust and contamination of the workspace.
-
Engineering Control: All weighing must occur within a certified chemical fume hood or a powder containment balance enclosure.
-
Static Control: CPTCA powder can be static-prone. Use an anti-static gun or ionizer if available.
-
Technique:
-
Place a pre-weighed vial/container inside the balance.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk stock.
-
If spillage occurs on the balance: Do not blow it off. Wipe with a damp tissue (water) to solubilize and remove, then dry.
-
Protocol B: Solubilization
Objective: Mitigate exotherm and splash risks.
-
Vessel Selection: Use borosilicate glass (Pyrex/Duran). Avoid metal spatulas if the solution is highly acidic and will be stored for long periods.
-
Addition Order: Always add Solid to Solvent .
-
Why? While CPTCA is not as exothermic as sulfuric acid, adding solid to a vortexing solvent prevents "clumping" and reduces the risk of sudden splashes.
-
-
Agitation: Use a magnetic stir bar. Avoid vigorous shaking of closed containers which can pressurize due to thermal expansion or vapor generation.
Emergency Response & Disposal
Spill Cleanup (Solid)
-
Isolate: Mark the area.
-
PPE: Don N95 mask and double nitrile gloves.
-
Neutralize: Cover the spill with Sodium Bicarbonate (NaHCO₃) or a commercial acid neutralizer.
-
Collect: Sweep up the neutralized powder (now likely a sodium salt) into a dustpan.
-
Clean: Wipe the surface with water, then ethanol.
Disposal Workflow
Never dispose of CPTCA down the drain. It is an organic acid that can lower local pH and may have aquatic toxicity (though generally low).
-
Solid Waste: Label as "Solid Organic Acid Waste."
-
Liquid Waste: Segregate based on solvent.
-
Aqueous/Alcoholic: "Acidic Organic Waste."
-
DMF/DMAc: "Halogen-Free Organic Solvent Waste" (Note: Ensure the waste tag explicitly lists the acid content to prevent incompatibility with basic waste streams).
-
References
-
PubChem. (2025). Compound Summary: Cyclopentane-1,2,3,4-tetracarboxylic acid (CID 138018). National Library of Medicine. Retrieved from [Link]
Sources
- 1. 1,2,3,4-Cyclopentanetetracarboxylic Acid | 3724-52-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
